molecular formula C9H13ClFNO B1318263 2-(4-Fluorophenoxy)-1-propanamine hydrochloride CAS No. 1051368-76-3

2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Cat. No.: B1318263
CAS No.: 1051368-76-3
M. Wt: 205.66 g/mol
InChI Key: GYTXTTDZDNYWLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenoxy)-1-propanamine hydrochloride is a useful research compound. Its molecular formula is C9H13ClFNO and its molecular weight is 205.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-fluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO.ClH/c1-7(6-11)12-9-4-2-8(10)3-5-9;/h2-5,7H,6,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTXTTDZDNYWLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)OC1=CC=C(C=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60589306
Record name 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1051368-76-3
Record name 2-(4-Fluorophenoxy)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60589306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. The information presented herein is a compilation of established chemical principles and analogous procedures found in the scientific literature, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis

The synthesis of this compound can be achieved through a two-step process commencing with a Williamson ether synthesis to form the intermediate 1-(4-Fluorophenoxy)propan-2-one, followed by a reductive amination to yield the free base, 2-(4-Fluorophenoxy)-1-propanamine. The final step involves the formation of the hydrochloride salt.

Synthetic Pathway

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol Intermediate 1-(4-Fluorophenoxy)propan-2-one 4-Fluorophenol->Intermediate K2CO3, Acetone Williamson Ether Synthesis Chloroacetone Chloroacetone Chloroacetone->Intermediate Free_Base 2-(4-Fluorophenoxy)-1-propanamine Intermediate->Free_Base Reductive Amination Ammonia Ammonia Ammonia->Free_Base Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Free_Base Final_Product 2-(4-Fluorophenoxy)-1-propanamine HCl Free_Base->Final_Product Salt Formation HCl HCl in Organic Solvent HCl->Final_Product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(4-Fluorophenoxy)propan-2-one

This step follows the principles of the Williamson ether synthesis, where the sodium salt of 4-fluorophenol acts as a nucleophile, attacking chloroacetone.[1][2]

  • Materials: 4-Fluorophenol, Sodium Hydroxide (NaOH), Chloroacetone, Acetone (anhydrous), Potassium Carbonate (K₂CO₃, anhydrous), Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorophenol (1.0 eq) in acetone.

    • Add powdered anhydrous potassium carbonate (1.5 eq).

    • To this suspension, add chloroacetone (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Step 2: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine (Reductive Amination)

The ketone intermediate is converted to the primary amine via reductive amination.[3][4]

  • Materials: 1-(4-Fluorophenoxy)propan-2-one, Ammonia (7N solution in Methanol), Sodium Borohydride (NaBH₄), Methanol, Dichloromethane, Water, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve 1-(4-Fluorophenoxy)propan-2-one (1.0 eq) in methanol in a round-bottom flask.

    • Add a 7N solution of ammonia in methanol (10-20 eq) and stir the mixture at room temperature for 1-2 hours to form the imine intermediate.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) in small portions.

    • Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free base, 2-(4-Fluorophenoxy)-1-propanamine.

Step 3: Formation of this compound

The final step involves the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.[5][6][7]

  • Materials: 2-(4-Fluorophenoxy)-1-propanamine, Anhydrous Diethyl Ether (or other suitable organic solvent like isopropanol), Hydrochloric Acid (solution in diethyl ether or as gas).

  • Procedure:

    • Dissolve the crude 2-(4-Fluorophenoxy)-1-propanamine in anhydrous diethyl ether.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with constant stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the mixture for an additional 30 minutes at 0 °C.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether.

    • Dry the product under vacuum to obtain this compound as a solid.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques.

Characterization Workflow

Characterization_Workflow Start Synthesized 2-(4-Fluorophenoxy)-1-propanamine HCl Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure HPLC HPLC Purity->HPLC TLC TLC Purity->TLC MP Melting Point Purity->MP NMR NMR Spectroscopy (1H, 13C) Structure->NMR MS Mass Spectrometry Structure->MS IR FTIR Spectroscopy Structure->IR Confirmation Structure Confirmed & Purity Determined HPLC->Confirmation TLC->Confirmation MP->Confirmation NMR->Confirmation MS->Confirmation IR->Confirmation

Caption: Workflow for the characterization of the final product.

Spectroscopic and Physical Data

The following tables summarize the expected quantitative data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2-8.5broad s3H-NH₃⁺
~7.0-7.2m2HAromatic H (ortho to F)
~6.9-7.0m2HAromatic H (ortho to O)
~4.3-4.5m1H-O-CH-
~3.1-3.3m2H-CH-CH₂-NH₃⁺
~1.3-1.4d3H-CH(CH₃)-

Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentNotes
~155-160 (d)Aromatic C-FDoublet due to ¹J(C-F) coupling[8][9]
~153-155Aromatic C-O
~118-120 (d)Aromatic C (ortho to O)
~115-117 (d)Aromatic C (ortho to F)Doublet due to ²J(C-F) coupling[8][9]
~75-78-O-CH-
~48-50-CH-CH₂-NH₃⁺
~18-20-CH(CH₃)-

Table 3: Predicted FTIR Data

Wavenumber (cm⁻¹)AssignmentFunctional Group
~2800-3100N-H stretchAmmonium (-NH₃⁺)
~2900-3000C-H stretch (sp³)Alkyl
~3000-3100C-H stretch (sp²)Aromatic
~1500-1600C=C stretchAromatic ring
~1200-1250C-O-C stretch (aryl)Aryl ether
~1100-1200C-F stretchFluoroaromatic
~1400-1500N-H bendAmmonium (-NH₃⁺)

Table 4: Predicted Mass Spectrometry Data (ESI+)

m/z ValueAssignment
~186.1[M+H]⁺ (protonated free base, C₉H₁₂FNO)
~169.1[M+H - NH₃]⁺ (loss of ammonia)
~95.1[C₆H₄FO]⁺ (fluorophenoxy fragment)

Safety and Handling

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times when handling the chemicals mentioned in this guide. All reactions should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheets (SDS) for each reagent.

Disclaimer: This document is intended for informational purposes only and should be used by qualified individuals. The experimental procedures are based on analogous chemical reactions and have not been optimized for the specific synthesis of this compound. All laboratory work should be conducted with appropriate safety precautions and under the supervision of a trained professional.

References

Unraveling the Enigma: The Pharmacological Profile of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and public data reveals a significant gap in the understanding of the mechanism of action for the research chemical 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. Despite its availability from commercial suppliers for research purposes, no substantive pharmacological data, mechanistic studies, or clinical evaluations appear to have been published in peer-reviewed journals or other accessible resources.

Currently, the scientific community lacks the necessary data to construct a detailed technical guide on the core mechanism of action of this compound. As a result, key information regarding its molecular targets, the signaling pathways it may modulate, and its overall pharmacological effect remains speculative. The absence of published research means that there are no quantitative data, such as binding affinities or efficacy values, to summarize. Furthermore, without established findings, a description of experimental protocols used to investigate this specific compound cannot be provided.

While the structural components of this compound, namely the fluorophenoxy and propanamine moieties, are present in various biologically active molecules, any extrapolation of its potential mechanism of action would be purely conjectural. For instance, compounds with a phenoxy-propanamine backbone have been explored for a wide range of activities, including as inhibitors of c-Met kinase and as sodium channel blockers. However, the specific substitution pattern of a fluorine atom at the 4-position of the phenoxy ring and the amine group on the propan-1-yl chain will critically influence its pharmacological properties, making direct comparisons to other molecules unreliable without empirical evidence.

Due to the lack of available information, it is not possible to generate the requested data tables, experimental protocols, or visualizations of signaling pathways. The scientific community awaits future research to elucidate the pharmacological profile of this compound. Until such studies are conducted and published, the mechanism of action of this compound will remain an open question for researchers, scientists, and drug development professionals.

No Publicly Available Data for Target Identification of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed no specific target identification studies, mechanism of action, or detailed pharmacological data for the compound 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

This compound appears to be a research chemical, and as such, information regarding its biological targets and effects has not been published in accessible scientific journals or databases. The initial investigation sought to provide an in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. However, the foundational information required to construct such a document is not available in the public domain.

Searches for alternative names, pharmacological profiles, and structurally similar compounds also failed to yield any substantive information that could be used to infer the potential targets or mechanism of action of this compound. The results were limited to listings by chemical suppliers, which do not provide any biological or pharmacological context.

Without any primary research data, it is not possible to generate the requested technical guide, including tables of quantitative data, detailed experimental methodologies, or diagrams of signaling pathways. The creation of such a document would require access to proprietary research data that has not been made public.

Therefore, we are unable to fulfill the request for an in-depth technical guide on the target identification of this compound at this time due to the absence of the necessary scientific information.

physicochemical properties of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

Abstract

This compound is a chemical compound with potential applications in pharmaceutical research and development. A thorough understanding of its physicochemical properties is fundamental for its handling, formulation, and investigation of its biological activity. This document provides a detailed overview of the known physicochemical characteristics of this compound, outlines standard experimental protocols for their determination, and presents logical workflows relevant to its analysis.

Chemical Identity and Structure

This compound is the hydrochloride salt of the parent amine, 2-(4-fluorophenoxy)-1-propanamine. The presence of a fluorine atom on the phenyl ring and an amine group in the propyl chain are key structural features that influence its chemical behavior.

  • IUPAC Name: 1-(4-fluorophenoxy)propan-2-amine hydrochloride

  • CAS Number: 1399723-57-7

  • Molecular Formula: C₉H₁₃ClFNO

  • Molecular Weight: 205.66 g/mol

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into a suitable dosage form. The quantitative data for this compound are summarized in the table below.

Table 1: Summary of Physicochemical Properties

PropertyValue
Molecular Formula C₉H₁₃ClFNO
Molecular Weight 205.66 g/mol
Appearance Solid
Melting Point 134 - 138 °C
Boiling Point Data not available
Solubility Data not available
pKa Data not available
LogP Data not available

Experimental Protocols

The determination of physicochemical properties relies on standardized experimental procedures. The following are detailed methodologies for key experiments.

Melting Point Determination

The melting point is a crucial indicator of a substance's purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, dry sample of this compound is finely powdered.

    • The powder is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Solubility Assessment

Solubility data is vital for developing formulations and understanding bioavailability.

  • Apparatus: HPLC or UV-Vis spectrophotometer, analytical balance, thermostatically controlled shaker.

  • Procedure (Shake-Flask Method):

    • An excess amount of the compound is added to a known volume of a specific solvent (e.g., water, ethanol, phosphate-buffered saline) in a sealed flask.

    • The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The resulting suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical method such as HPLC or UV-Vis spectroscopy.

pKa Determination

The pKa value helps predict the ionization state of the compound at different pH values, which affects its solubility and permeability across biological membranes.

  • Apparatus: Potentiometric titrator with a pH electrode.

  • Procedure (Potentiometric Titration):

    • A precisely weighed amount of this compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

    • The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.

    • A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is a key factor in its ability to cross cell membranes.

  • Apparatus: HPLC or UV-Vis spectrophotometer, separatory funnels, mechanical shaker.

  • Procedure (Shake-Flask Method):

    • n-Octanol and water are mutually saturated by mixing them and allowing the phases to separate.

    • A known amount of the compound is dissolved in one of the phases (typically the one in which it is more soluble).

    • The solution is placed in a separatory funnel with a known volume of the other phase.

    • The funnel is shaken for a set period to allow for the partitioning of the compound between the two phases until equilibrium is reached.

    • The phases are allowed to separate completely.

    • The concentration of the compound in each phase is measured using an appropriate analytical technique.

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualizations

Diagrams can effectively illustrate experimental processes and logical relationships in drug development.

experimental_workflow cluster_synthesis Compound Preparation cluster_characterization Physicochemical Property Determination cluster_analysis Data Analysis and Application synthesis Synthesis and Purification of 2-(4-Fluorophenoxy)-1-propanamine HCl mp Melting Point synthesis->mp sol Solubility synthesis->sol pka pKa synthesis->pka logp LogP synthesis->logp data_table Tabulation of Properties mp->data_table sol->data_table pka->data_table logp->data_table adme_prediction ADME Profile Prediction data_table->adme_prediction formulation Formulation Development data_table->formulation logical_relationship cluster_properties Core Properties cluster_implications Development Implications compound 2-(4-Fluorophenoxy)-1-propanamine HCl physicochemical Physicochemical Properties (Solubility, pKa, LogP) compound->physicochemical structural Chemical Structure compound->structural absorption Absorption & Permeability physicochemical->absorption formulation Formulation & Dosage physicochemical->formulation distribution Distribution physicochemical->distribution structural->physicochemical influences drug_efficacy Potential Drug Efficacy & Bioavailability absorption->drug_efficacy formulation->drug_efficacy distribution->drug_efficacy

2-(4-Fluorophenoxy)-1-propanamine hydrochloride CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

This technical guide provides a comprehensive overview of this compound, a chemical compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document collates available data on its chemical properties, structure, and a plausible synthetic route.

Chemical and Physical Properties

This compound is a phenoxyalkylamine derivative. The presence of a fluorine atom on the phenoxy ring can significantly influence its chemical and biological properties, including metabolic stability and binding affinity to protein targets.

Table 1: Physicochemical Data for this compound

PropertyValueCitation(s)
CAS Number 1051368-76-3[1]
Molecular Formula C₉H₁₃ClFNO
Molecular Weight 205.66 g/mol
Chemical Structure Chemical Structure of this compound (Structure generated based on IUPAC name)
Purity Typically available at ≥95%
Appearance Solid (form may vary)

Note: Detailed analytical data for this specific compound is not widely available in public literature. Researchers should confirm the identity and purity of any obtained samples through appropriate analytical techniques such as NMR, MS, and HPLC.

Synthesis Protocol

Reaction Scheme:

4-Fluorophenol + 1-chloro-2-propanone → 1-(4-Fluorophenoxy)-2-propanone 1-(4-Fluorophenoxy)-2-propanone + NH₃/H₂ (reductive amination) → 2-(4-Fluorophenoxy)-1-propanamine 2-(4-Fluorophenoxy)-1-propanamine + HCl → this compound

Detailed Methodology:

Step 1: Synthesis of 1-(4-Fluorophenoxy)-2-propanone

  • To a solution of 4-fluorophenol (1.0 eq) in a suitable solvent such as acetone or acetonitrile, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-chloro-2-propanone (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography to obtain 1-(4-fluorophenoxy)-2-propanone.

Step 2: Reductive Amination to form 2-(4-Fluorophenoxy)-1-propanamine

  • Dissolve 1-(4-fluorophenoxy)-2-propanone (1.0 eq) in a suitable solvent like methanol.

  • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate.

  • Add a reducing agent, for example, sodium cyanoborohydride (NaBH₃CN) or perform catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction carefully, for instance, by adding water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base, 2-(4-fluorophenoxy)-1-propanamine.

Step 3: Salt Formation

  • Dissolve the crude 2-(4-fluorophenoxy)-1-propanamine in a suitable solvent like diethyl ether or ethyl acetate.

  • Add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum to obtain this compound.

Logical Experimental Workflow

As this compound is a compound with limited publicly available biological data, a logical first step for researchers would be to subject it to a standard in vitro screening cascade to identify potential biological activity. The following diagram illustrates a general workflow for such a process.

G cluster_0 Initial Screening Cascade for a Novel Compound Target_Identification Target Identification (Based on structural similarity to known ligands or computational screening) Primary_Screening Primary Screening (Single high concentration against a panel of targets) Target_Identification->Primary_Screening Hit_Identification Hit Identification (Compounds showing significant activity) Primary_Screening->Hit_Identification Dose_Response Dose-Response Analysis (Determine IC50/EC50 values) Hit_Identification->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Confirm activity and mechanism of action) Dose_Response->Secondary_Assays Selectivity_Profiling Selectivity Profiling (Screen against a panel of related targets) Secondary_Assays->Selectivity_Profiling Lead_Compound Lead Compound Identification Selectivity_Profiling->Lead_Compound

Caption: A general workflow for the in vitro screening of a novel chemical entity.

Conclusion

This compound is a research chemical with potential applications in drug discovery and development. This guide provides fundamental information regarding its chemical properties and a representative synthetic pathway. Due to the limited amount of publicly available data, further experimental investigation is necessary to fully characterize its pharmacological and toxicological profile. The provided workflow offers a logical starting point for researchers aiming to elucidate the biological activity of this and other novel compounds.

References

In Vitro Screening of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available in vitro screening data for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride (CAS: 1051368-76-3) is limited. This guide utilizes Fluoxetine as a structurally analogous and extensively studied compound to provide a representative framework for the in vitro evaluation of this chemical class. Fluoxetine, a selective serotonin reuptake inhibitor (SSRI), shares key structural motifs with the target compound, making it a relevant surrogate for illustrating the methodologies and potential biological activities.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed overview of standard in vitro screening protocols and data presentation for a compound with a fluorophenoxy propanamine core.

Primary Target Activity: Serotonin Transporter (SERT)

The primary mechanism of action for Fluoxetine is the inhibition of the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft. The in vitro affinity and potency against SERT are critical parameters to quantify.

Quantitative Data: SERT Inhibition
Assay TypeRadioligandCell Line/TissueParameterValue (nM)
Radioligand Binding[3H]citalopramHuman embryonic kidney (HEK293) cells expressing hSERTKi1
Radioligand Binding[3H]paroxetineMouse brain homogenatesKD increaseDose-dependent
Experimental Protocol: SERT Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the human serotonin transporter (hSERT).

Materials:

  • Membrane Preparation: Membranes from HEK293 cells stably expressing hSERT.

  • Radioligand: [3H]citalopram (a high-affinity SERT ligand).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).

  • Test Compound: Serial dilutions of the compound of interest.

  • Filtration Apparatus: Glass fiber filters (e.g., GF/B or GF/C) and a cell harvester.

  • Scintillation Counter and Cocktail.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. The radioligand is diluted to a final concentration at or near its Kd.

  • Assay Setup: In a 96-well plate, combine the following in triplicate:

    • Total Binding: Membrane preparation, radioligand, and assay buffer.

    • Non-specific Binding: Membrane preparation, radioligand, and the non-specific binding control.

    • Test Compound: Membrane preparation, radioligand, and the desired concentration of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

SERT_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes hSERT Membranes Incubation Incubate to Equilibrium Membranes->Incubation Radioligand [3H]citalopram Radioligand->Incubation Test_Compound Test Compound (Serial Dilutions) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Unbound Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Raw Data Ki Calculate Ki IC50->Ki hERG_Patch_Clamp_Workflow cluster_setup Setup cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Prep Prepare hERG- expressing cells Whole_Cell Establish Whole-Cell Configuration Cell_Prep->Whole_Cell Solutions Prepare Intra/Extra- cellular Solutions Solutions->Whole_Cell Baseline Record Baseline hERG Currents Whole_Cell->Baseline Compound_App Apply Test Compound (Cumulative Concentrations) Baseline->Compound_App Vehicle Positive_Control Apply Positive Control Compound_App->Positive_Control Measure_Current Measure Tail Current Inhibition Compound_App->Measure_Current Current Traces IC50_Calc Calculate IC50 Measure_Current->IC50_Calc Signaling_Pathway_Example cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Fluoxetine Fluoxetine (or analogue) SERT SERT Fluoxetine->SERT Inhibition Serotonin_Vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_Vesicle->Serotonin Release Serotonin->SERT Reuptake Receptor 5-HT Receptors Serotonin->Receptor Binding Signaling Downstream Signaling Receptor->Signaling Activation

A Preliminary Toxicity Assessment Framework for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a proposed framework for the preliminary toxicity assessment of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. As of the latest literature review, specific toxicological data for this compound is not publicly available. The data presented herein is hypothetical and for illustrative purposes only. All laboratory work should be conducted in accordance with established safety protocols and regulatory guidelines.

Introduction

This compound is a chemical compound with potential applications in research and as an intermediate in organic synthesis.[1][2] As with any novel chemical entity, a thorough understanding of its toxicological profile is paramount before it can be considered for further development, particularly in pharmaceutical applications. This whitepaper outlines a standard, multi-tiered approach for a preliminary toxicity assessment of this compound. The proposed workflow encompasses acute toxicity, in vitro cytotoxicity, and genotoxicity studies, providing a foundational dataset for initial safety evaluation.

The structure of this compound, featuring a fluorophenoxy group, suggests that its metabolic and toxicological properties warrant careful investigation. This guide details the experimental protocols for key assays and presents hypothetical data in a structured format to aid in the interpretation of potential toxicological outcomes.

Proposed Toxicity Assessment Workflow

A tiered approach to toxicity testing is recommended, starting with acute toxicity and progressing to more specific in vitro assays. This strategy allows for an early go/no-go decision-making process in drug development and minimizes the use of animal testing in accordance with the 3Rs principle (Replacement, Reduction, Refinement).

G cluster_0 Tier 1: Acute Toxicity Assessment cluster_1 Tier 2: In Vitro Cytotoxicity cluster_2 Tier 3: Genotoxicity Assessment A Compound Administration (e.g., Oral Gavage) B Observation Period (14 days) A->B E Cell Line Selection (e.g., HepG2, HEK293) C Data Collection (Mortality, Clinical Signs, Body Weight) B->C D Necropsy & Histopathology C->D F Compound Exposure (Dose-Response) E->F I Bacterial Reverse Mutation Assay (Ames Test) G Cytotoxicity Assay (e.g., MTT, LDH) F->G H IC50 Determination G->H K Data Analysis (Mutagenicity & Clastogenicity) I->K J In Vitro Micronucleus Test (Mammalian Cells) J->K

Caption: A tiered workflow for the preliminary toxicity assessment of a novel compound.

Experimental Protocols

Acute Oral Toxicity (Hypothetical OECD 423 Guideline)

Objective: To determine the acute oral toxicity of this compound.

Methodology:

  • Animal Model: Healthy, young adult Sprague-Dawley rats (8-12 weeks old), nulliparous and non-pregnant females.

  • Housing: Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Dosing: A starting dose of 300 mg/kg body weight is administered to a group of three animals by oral gavage. The compound is dissolved in a suitable vehicle (e.g., distilled water).

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days.

  • Endpoint: If no mortality is observed, the study is repeated with a higher dose (e.g., 2000 mg/kg). If mortality occurs, the study is repeated with lower doses to determine the LD50.

  • Pathology: At the end of the observation period, surviving animals are euthanized, and a gross necropsy is performed.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic potential of the compound on mammalian cell lines.

Methodology:

  • Cell Lines: Human hepatoma cells (HepG2) and human embryonic kidney cells (HEK293) are used.

  • Cell Culture: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Exposure: Cells are seeded in 96-well plates and allowed to attach overnight. The medium is then replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM).

  • MTT Assay: After 24 hours of exposure, the medium is removed, and MTT solution (0.5 mg/mL) is added to each well. After incubation, the formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (vehicle-treated) cells. The IC50 value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Add Compound (Dose-Response) A->B C Incubate (24 hours) B->C D Add MTT Reagent C->D E Incubate (Formation of Formazan) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Experimental workflow for the in vitro MTT cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To evaluate the mutagenic potential of the compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, and TA1537 are used, with and without metabolic activation (S9 mix).

  • Exposure: The compound is tested at five different concentrations in triplicate.

  • Procedure: The test compound, bacterial culture, and S9 mix (or buffer) are mixed and poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Data Collection: The number of revertant colonies (his+) on each plate is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (negative control) count.

Hypothetical Data Presentation

The following tables represent hypothetical data that could be generated from the proposed studies.

Table 1: Hypothetical Acute Oral Toxicity Data

ParameterObservation
LD50 Cut-off > 2000 mg/kg
Clinical Signs No significant signs of toxicity observed at 2000 mg/kg.
Body Weight No significant changes compared to the control group.
Gross Necropsy No abnormalities detected.

Table 2: Hypothetical In Vitro Cytotoxicity Data (IC50 values)

Cell LineIC50 (µM)
HepG2 150.5 ± 12.3
HEK293 210.2 ± 18.7

Table 3: Hypothetical Ames Test Results

StrainMetabolic Activation (S9)Result
TA98 -Negative
TA98 +Negative
TA100 -Negative
TA100 +Negative
TA1535 -Negative
TA1535 +Negative
TA1537 -Negative
TA1537 +Negative

Potential Signaling Pathways for Further Investigation

Given the phenoxy-propanamine structure, a key area for further toxicological investigation would be its potential interaction with monoamine transporters and receptors, as well as its metabolic pathways, which could involve cytochrome P450 enzymes.

G A 2-(4-Fluorophenoxy)- 1-propanamine hydrochloride B Phase I Metabolism (e.g., CYP2D6, CYP3A4) A->B E Interaction with Monoamine Transporters (SERT, NET, DAT) A->E C Phase II Metabolism (e.g., Glucuronidation) B->C D Excretion C->D F Potential for Off-Target Effects E->F

Caption: Potential metabolic and interaction pathways for the test compound.

Conclusion

This whitepaper outlines a foundational, tiered approach for the preliminary toxicity assessment of this compound. The described experimental protocols for acute oral toxicity, in vitro cytotoxicity, and genotoxicity provide a robust framework for generating an initial safety profile. Based on the hypothetical data presented, the compound would be classified as having low acute toxicity, moderate cytotoxicity, and no mutagenic potential. These findings would need to be substantiated by actual experimental data. Further investigation into its metabolic pathways and potential interactions with neuronal signaling pathways would be a logical next step in a comprehensive toxicological evaluation.

References

An In-depth Technical Guide to the Structural Analogs and Derivatives of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural analogs and derivatives of 2-(4-fluorophenoxy)-1-propanamine, a key chemical scaffold with potential applications in drug discovery. This document details the synthesis, biological activities, and structure-activity relationships (SAR) of related compounds, with a focus on their potential as monoamine oxidase (MAO) inhibitors and G protein-coupled receptor (GPCR) modulators. Experimental protocols for relevant biological assays are provided, and key molecular pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound class.

Introduction

2-(4-Fluorophenoxy)-1-propanamine and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The core structure, consisting of a substituted phenoxy ring linked to a propanamine moiety, is found in a variety of biologically active molecules. Understanding the synthesis, structure-activity relationships, and mechanisms of action of analogs of this core structure is crucial for the development of novel therapeutics. This guide aims to consolidate the available scientific information, providing a detailed resource for researchers in the field.

Core Structure and Analogs

The core structure of 2-(4-fluorophenoxy)-1-propanamine hydrochloride serves as a template for the design of various analogs. Modifications can be systematically introduced at several positions to explore the structure-activity landscape. Key areas for modification include:

  • The Phenyl Ring: Substitution with different functional groups (e.g., methoxy, chloro, bromo) can influence electronic properties, lipophilicity, and steric interactions with biological targets.

  • The Propanamine Side Chain: Alterations to the amine group (e.g., acetylation to form an amide) and the methyl group can impact potency, selectivity, and pharmacokinetic properties.

Structural Analogs: Phenoxyacetamide Derivatives

A closely related class of compounds are the 2-phenoxyacetamide derivatives. These analogs, where the amine of the propanamine is replaced with an acetamide group, have been investigated for their inhibitory activity against monoamine oxidases (MAO-A and MAO-B), enzymes crucial in the metabolism of neurotransmitters.

Synthesis of Analogs

The synthesis of 2-phenoxy-1-propanamine and its derivatives can be achieved through various synthetic routes. A general approach often involves the nucleophilic substitution of a substituted phenol with a halo-propanamine or a precursor. For the synthesis of phenoxyacetamide analogs, a common method involves the reaction of a substituted phenol with 2-chloroacetamide in the presence of a base.

General Synthesis of 2-Phenoxyacetamide Analogs

A representative synthetic scheme for 2-phenoxyacetamide analogs is outlined below.

phenol Substituted Phenol base K2CO3, Acetone phenol->base chloroacetamide 2-Chloroacetamide chloroacetamide->base product 2-Phenoxyacetamide Analog base->product Reflux

Caption: General synthesis of 2-phenoxyacetamide analogs.

Biological Activity and Quantitative Data

The biological activity of analogs of 2-(4-fluorophenoxy)-1-propanamine has been explored against various targets, with a notable focus on monoamine oxidase inhibition.

Monoamine Oxidase (MAO) Inhibition

Several studies have demonstrated that phenoxyacetamide derivatives are potent inhibitors of both MAO-A and MAO-B. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Table 1: In Vitro Monoamine Oxidase Inhibitory Activity of 2-Phenoxyacetamide Analogs [1][2]

CompoundSubstitution on Phenyl RingMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI = IC50 MAO-B / IC50 MAO-A)
1 4-H0.89 ± 0.052.56 ± 0.132.88
2 2-F1.12 ± 0.074.32 ± 0.213.86
3 4-F0.95 ± 0.063.11 ± 0.153.27
4 2-Cl1.21 ± 0.085.12 ± 0.254.23
5 4-Cl1.03 ± 0.073.89 ± 0.193.78
6 4-CH30.56 ± 0.031.89 ± 0.093.38
7 2,4-di-CH32.13 ± 0.118.97 ± 0.454.21
8 4-OCH30.02 ± 0.0014.90 ± 0.24245
Clorgyline (Reference)0.011 ± 0.001--
Selegiline (Reference)-0.015 ± 0.001-

Data presented as mean ± standard deviation.

From this data, it is evident that substitutions on the phenyl ring significantly impact both the potency and selectivity of MAO inhibition. For instance, the presence of a 4-methoxy group (Compound 8) leads to a dramatic increase in potency and selectivity for MAO-A.[1][2]

G Protein-Coupled Receptor (GPCR) Modulation

While direct evidence for the activity of this compound on GPCRs is limited in the searched literature, related propanamide structures have been identified as agonists for the orphan receptor GPR88.[3] The activity of these compounds is often assessed through cAMP assays, which measure the modulation of adenylyl cyclase activity upon receptor activation.

Experimental Protocols

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.

cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_enzyme Prepare MAO-A and MAO-B (recombinant human) incubate Incubate enzyme with test compound prep_enzyme->incubate prep_compound Prepare test compound dilutions prep_compound->incubate prep_substrate Prepare substrate (e.g., kynuramine) add_substrate Add substrate to initiate reaction incubate->add_substrate incubate_reaction Incubate at 37°C add_substrate->incubate_reaction stop_reaction Stop reaction incubate_reaction->stop_reaction measure_product Measure product formation (e.g., 4-hydroxyquinoline by HPLC) stop_reaction->measure_product calculate_ic50 Calculate % inhibition and IC50 values measure_product->calculate_ic50

Caption: Workflow for MAO inhibition assay.

Detailed Steps:

  • Enzyme and Compound Preparation: Recombinant human MAO-A and MAO-B are used as the enzyme sources. Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Incubation: The enzyme is pre-incubated with the test compound for a specified time (e.g., 15 minutes) at 37°C to allow for binding.

  • Reaction Initiation: The reaction is initiated by adding a substrate, such as kynuramine.

  • Reaction and Termination: The reaction mixture is incubated at 37°C for a defined period. The reaction is then stopped, often by the addition of a strong acid or base.

  • Detection: The amount of product formed (e.g., 4-hydroxyquinoline from kynuramine) is quantified using a suitable analytical method, such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[4][5][6]

cAMP Assay for GPCR Activation

This protocol outlines a method to assess the activation of Gs or Gi-coupled GPCRs by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_lysis_detection Lysis and Detection culture_cells Culture cells expressing the target GPCR seed_cells Seed cells into assay plates culture_cells->seed_cells add_compound Add test compound dilutions seed_cells->add_compound incubate_cells Incubate at 37°C add_compound->incubate_cells lyse_cells Lyse cells to release intracellular cAMP incubate_cells->lyse_cells detect_camp Detect cAMP using a competitive immunoassay (e.g., HTRF, AlphaScreen) lyse_cells->detect_camp calculate_ec50 Calculate EC50 values detect_camp->calculate_ec50

Caption: Workflow for a cell-based cAMP assay.

Detailed Steps:

  • Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured and seeded into microplates.

  • Compound Addition: The cells are treated with various concentrations of the test compound. For Gi-coupled receptors, cells are often co-stimulated with forskolin to induce a measurable baseline of cAMP.

  • Incubation: The cells are incubated with the compound for a specific time to allow for receptor activation and subsequent changes in cAMP levels.

  • Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen technology.

  • Data Analysis: The results are used to generate dose-response curves, from which the EC50 (half-maximal effective concentration) values are calculated.[7][8]

Signaling Pathways

Monoamine Oxidase and Neurotransmitter Metabolism

MAO enzymes are critical for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine in the presynaptic neuron. Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which is the therapeutic basis for MAO inhibitors in the treatment of depression and other neurological disorders.

cluster_presynaptic cluster_synaptic_cleft cluster_postsynaptic presynaptic Presynaptic Neuron synaptic_neurotransmitter Neurotransmitter presynaptic->synaptic_neurotransmitter Exocytosis postsynaptic Postsynaptic Neuron vesicle Vesicle vesicle->presynaptic Release neurotransmitter Monoamine Neurotransmitter mao MAO neurotransmitter->mao Degradation metabolites Inactive Metabolites mao->metabolites reuptake Reuptake Transporter reuptake->neurotransmitter inhibitor MAO Inhibitor inhibitor->mao Inhibition synaptic_neurotransmitter->reuptake Reuptake receptor Postsynaptic Receptor synaptic_neurotransmitter->receptor receptor->postsynaptic Signal Transduction

Caption: MAO's role in neurotransmitter metabolism.

Gs and Gi-Coupled GPCR Signaling

GPCRs that couple to Gs or Gi proteins modulate the activity of adenylyl cyclase, thereby controlling the intracellular levels of the second messenger cAMP. Gs activation stimulates adenylyl cyclase, increasing cAMP, while Gi activation has the opposite effect.

cluster_membrane Cell Membrane gpcr_s Gs-coupled GPCR ac Adenylyl Cyclase gpcr_s->ac Activates gpcr_i Gi-coupled GPCR gpcr_i->ac Inhibits camp cAMP ac->camp agonist_s Agonist agonist_s->gpcr_s agonist_i Agonist agonist_i->gpcr_i atp ATP atp->ac pka Protein Kinase A camp->pka Activates cellular_response Cellular Response pka->cellular_response

Caption: Gs and Gi-coupled GPCR signaling pathways.

Conclusion

The 2-(4-fluorophenoxy)-1-propanamine scaffold and its analogs, particularly the phenoxyacetamides, have demonstrated significant potential as modulators of key biological targets such as monoamine oxidases. The structure-activity relationships of these compounds highlight the importance of specific substitutions on the phenoxy ring for both potency and selectivity. Further investigation into the GPCR activity of this class of compounds is warranted, given the activity of related structures on targets like GPR88. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers aiming to explore and develop novel therapeutics based on this promising chemical framework.

References

Methodological & Application

Application Notes and Protocols for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed experimental protocol for the synthesis, characterization, and biological evaluation of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. This compound belongs to the class of aryloxypropanamines, which are known to interact with monoamine transporters. This document outlines a representative synthetic route, purification methods, and analytical characterization. Furthermore, it details a comprehensive protocol for in vitro radioligand binding assays to assess the affinity of the compound for the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). A general protocol for in vivo behavioral assessment in rodents is also included to guide preclinical studies.

Chemical Synthesis and Characterization

Synthesis Protocol

Step 1: Synthesis of 1-(4-Fluorophenoxy)-2-nitropropane

In a round-bottom flask, 4-fluorophenol (1 equivalent) is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF). To this solution, a base such as potassium carbonate (1.5 equivalents) is added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, 2-nitropropyl bromide (1.2 equivalents) is added, and the reaction mixture is heated to 80-90°C and stirred for 12-16 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 1-(4-fluorophenoxy)-2-nitropropane, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group and Hydrochloride Salt Formation

The purified 1-(4-fluorophenoxy)-2-nitropropane (1 equivalent) is dissolved in a suitable solvent such as ethanol or methanol. A reducing agent, for instance, palladium on carbon (10 mol%), is added to the solution. The mixture is then subjected to hydrogenation using a hydrogen balloon or a Parr hydrogenator at a pressure of 50-60 psi for 6-8 hours. After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of Celite. To the filtrate, a solution of hydrochloric acid in a suitable solvent (e.g., 2 M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete. The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to afford this compound as a solid. Recrystallization from a solvent system like ethanol/diethyl ether can be performed for further purification.[1]

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be recorded to confirm the chemical structure. Expected signals in the ¹H NMR spectrum would include aromatic protons, a methine proton, a methylene group, and a methyl group, with characteristic chemical shifts and coupling patterns.[2][3]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecular ion, confirming the elemental composition.

  • Purity Analysis: The purity of the final compound should be assessed by High-Performance Liquid Chromatography (HPLC).

In Vitro Monoamine Transporter Binding Assays

The following protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT), dopamine transporter (hDAT), and norepinephrine transporter (hNET).

Materials and Reagents
  • HEK293 cells stably expressing hSERT, hDAT, or hNET

  • Radioligands: [³H]Citalopram (for hSERT), [³H]WIN 35,428 (for hDAT), [³H]Nisoxetine (for hNET)

  • Non-specific binding inhibitors: Fluoxetine (for hSERT), Cocaine (for hDAT), Desipramine (for hNET)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Liquid scintillation counter

  • Test compound: this compound

Experimental Protocol

Membrane Preparation:

  • Culture HEK293 cells expressing the transporter of interest to confluency.

  • Harvest the cells and centrifuge at 500 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold assay buffer and homogenize.

  • Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation.

Binding Assay:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Non-specific Binding: 50 µL of the non-specific binding inhibitor solution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

    • Test Compound: 50 µL of the test compound dilution, 50 µL of radioligand solution, and 100 µL of cell membrane suspension.

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]

Data Presentation: Comparative Binding Affinities

The following table presents the binding affinities (Ki in nM) of structurally related aryloxypropanamine derivatives for monoamine transporters to provide a comparative context for interpreting experimental results for this compound.

CompoundDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
Derivative 7b 226101[6]
Derivative 7c 160.061-[6]
Derivative 7f ---[6]

Note: Specific values for this compound need to be determined experimentally.

In Vivo Behavioral Assessment

To evaluate the potential behavioral effects of this compound as a monoamine reuptake inhibitor, rodent behavioral models such as the forced swim test (FST) or the tail suspension test can be employed. These tests are commonly used to screen for antidepressant-like activity.

Forced Swim Test (FST) Protocol in Rats

Animals: Male Sprague-Dawley or Wistar rats (200-250 g) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

Procedure:

  • Pre-test session: On day 1, rats are individually placed in a transparent cylinder (40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm for a 15-minute adaptation period.

  • Test session: 24 hours after the pre-test, the animals are administered this compound at various doses (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle. 30-60 minutes post-injection, the rats are placed back into the water-filled cylinder for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (floating with minimal movements to keep the head above water), swimming, and climbing behaviors are recorded by a trained observer or an automated tracking system.

Data Analysis: The data are analyzed using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the effects of different doses of the test compound with the vehicle control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.[7][8][9]

Visualizations

Signaling Pathway

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_transporter Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Vesicle Dopamine->Vesicle DA_released Dopamine Vesicle->DA_released Exocytosis Receptor Dopamine Receptor DA_released->Receptor DAT Monoamine Transporter (e.g., DAT) DA_released->DAT Reuptake Signaling Downstream Signaling Receptor->Signaling Compound 2-(4-Fluorophenoxy)-1-propanamine HCl Compound->DAT Inhibition

Caption: Inhibition of Monoamine Transporter by this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies Start 4-Fluorophenol Step1 Synthesis of 1-(4-Fluorophenoxy)-2-nitropropane Start->Step1 Step2 Reduction and Salt Formation Step1->Step2 Product 2-(4-Fluorophenoxy)-1-propanamine HCl Step2->Product Characterization NMR, MS, HPLC Product->Characterization Membrane_Prep Membrane Preparation (hSERT, hDAT, hNET) Animal_Model Rodent Model (e.g., Rat) Binding_Assay Radioligand Binding Assay Membrane_Prep->Binding_Assay Data_Analysis_InVitro IC50 and Ki Determination Binding_Assay->Data_Analysis_InVitro Behavioral_Test Forced Swim Test Animal_Model->Behavioral_Test Data_Analysis_InVivo Behavioral Scoring and Statistical Analysis Behavioral_Test->Data_Analysis_InVivo

Caption: Overall experimental workflow for the evaluation of 2-(4-Fluorophenoxy)-1-propanamine HCl.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenoxy)-1-propanamine hydrochloride is a chemical compound of interest in pharmaceutical research and development. Accurate and reliable analytical methods are crucial for its quantification in various stages, including drug substance characterization, formulation development, and quality control. This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound. Due to the compound's limited UV absorbance, a pre-column derivatization step is suggested to enhance detection sensitivity.

Principle

The analytical method is based on reversed-phase chromatography, where the separation is achieved on a non-polar stationary phase with a polar mobile phase. To overcome the weak UV absorption of this compound, a pre-column derivatization with a suitable agent that introduces a chromophore is recommended. This allows for sensitive detection using a standard UV-Vis detector. The method is designed to be specific, accurate, and precise, adhering to the principles of analytical method validation.

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate, phosphoric acid)

  • Derivatizing reagent (e.g., Dansyl chloride, 9-fluorenylmethyl chloroformate)

  • Buffer for derivatization (e.g., Borate buffer)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

ParameterProposed Condition
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, DAD
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02 M Phosphate Buffer, pH 3.0; B: Acetonitrile
Gradient Elution Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength Dependent on the chosen derivatizing agent (e.g., 254 nm for Dansyl chloride)

3. Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1-100 µg/mL).

  • Sample Solution: The sample preparation will depend on the matrix. For a drug substance, dissolve a known amount in the mobile phase to obtain a concentration within the calibration range. For formulated products, an extraction step may be necessary.

4. Pre-column Derivatization Protocol (Example with Dansyl Chloride)

  • To 100 µL of the standard or sample solution, add 100 µL of 1 mg/mL Dansyl chloride in acetonitrile.

  • Add 100 µL of 0.1 M borate buffer (pH 9.0).

  • Vortex the mixture and incubate at 60°C for 30 minutes in a water bath.

  • Cool the mixture to room temperature.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Data Presentation

Table 1: Proposed Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.999
Range 80 - 120% of the test concentration
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interference from blank and placebo at the retention time of the analyte

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Prepare Working Solutions dissolve->dilute mix Mix with Derivatizing Agent & Buffer dilute->mix incubate Incubate at 60°C mix->incubate cool Cool to Room Temperature incubate->cool filter Filter through 0.45 µm Filter cool->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report Logical_Relationship Analyte 2-(4-Fluorophenoxy)-1- propanamine HCl Challenge Weak UV Chromophore Analyte->Challenge possesses Solution Pre-column Derivatization Challenge->Solution necessitates Method RP-HPLC Solution->Method is part of Outcome Sensitive & Accurate Quantification Method->Outcome enables

In Vivo Studies of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride in Mouse Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Following a comprehensive literature search, no specific in vivo studies in mouse models for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride were identified. The information presented below is a generalized template designed to serve as a guide for researchers. The data, protocols, and pathways are hypothetical and intended to illustrate the structure and content of a detailed application note and protocol document.

Introduction

This document provides a template for reporting in vivo studies of novel chemical entities in mouse models. For illustrative purposes, we will use the hypothetical compound "Compound-F" (representing this compound) in a mouse model of neuropathic pain. This guide is intended for researchers, scientists, and drug development professionals to structure and present their findings.

Hypothetical Study Overview

Compound: Compound-F (this compound)

Mouse Model: Chronic Constriction Injury (CCI) model of neuropathic pain in C57BL/6 mice.

Objective: To evaluate the analgesic efficacy, pharmacokinetic profile, and potential mechanism of action of Compound-F in a preclinical mouse model of neuropathic pain.

Data Presentation: Summary of Quantitative Data

The following tables summarize the hypothetical quantitative data obtained from the in vivo studies of Compound-F.

Table 1: Analgesic Efficacy of Compound-F in the CCI Mouse Model

Treatment GroupDose (mg/kg, i.p.)NBaseline Paw Withdrawal Threshold (g)Paw Withdrawal Threshold at 2h Post-Dose (g)% Maximum Possible Effect (%MPE)
Vehicle (Saline)-100.45 ± 0.050.50 ± 0.062.5%
Compound-F1100.48 ± 0.041.20 ± 0.1536.0%
Compound-F5100.46 ± 0.052.50 ± 0.20**71.4%
Compound-F10100.47 ± 0.063.80 ± 0.25 95.2%
Gabapentin (Control)30100.49 ± 0.043.50 ± 0.3085.7%
p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are presented as Mean ± SEM.

Table 2: Pharmacokinetic Parameters of Compound-F in C57BL/6 Mice

ParameterIntravenous (1 mg/kg)Intraperitoneal (10 mg/kg)
Cmax (ng/mL) 250 ± 30450 ± 55
Tmax (h) 0.080.5
AUC (0-t) (ng*h/mL) 350 ± 401800 ± 210
t1/2 (h) 2.5 ± 0.33.1 ± 0.4
Bioavailability (%) -51.4%
Data are presented as Mean ± SEM.

Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

Objective: To induce a state of chronic neuropathic pain in mice to test the efficacy of Compound-F.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Isoflurane anesthesia

  • 4-0 chromic gut sutures

  • Surgical tools (forceps, scissors)

  • Heating pad

  • 70% Ethanol

Procedure:

  • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5% for maintenance).

  • Shave and disinfect the right thigh with 70% ethanol.

  • Make a small incision to expose the sciatic nerve.

  • Loosely tie four ligatures of 4-0 chromic gut suture around the sciatic nerve, proximal to its trifurcation.

  • The ligatures should be tied until they elicit a brief twitch in the corresponding hind limb.

  • Close the incision with wound clips or sutures.

  • Allow the mice to recover on a heating pad.

  • Sham-operated animals undergo the same procedure without nerve ligation.

  • Behavioral testing is performed 7 days post-surgery to confirm the development of mechanical allodynia.

Assessment of Mechanical Allodynia (von Frey Test)

Objective: To quantify the analgesic effect of Compound-F by measuring the paw withdrawal threshold to a mechanical stimulus.

Materials:

  • Von Frey filaments with varying stiffness (g)

  • Elevated wire mesh platform

  • Plexiglas chambers

Procedure:

  • Acclimatize the mice to the testing environment by placing them in individual Plexiglas chambers on the wire mesh platform for at least 30 minutes.

  • Administer Compound-F, vehicle, or a positive control (e.g., Gabapentin) via intraperitoneal (i.p.) injection.

  • At specified time points (e.g., 2 hours post-dose), apply von Frey filaments to the plantar surface of the injured hind paw.

  • Begin with a filament of intermediate stiffness and apply it with enough force to cause a slight bend.

  • A positive response is defined as a sharp withdrawal or licking of the paw.

  • The 50% paw withdrawal threshold is determined using the up-down method.

Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile of Compound-F following intravenous and intraperitoneal administration.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Compound-F formulated in saline

  • Syringes and needles for dosing

  • Blood collection tubes (with anticoagulant)

  • LC-MS/MS system

Procedure:

  • Administer Compound-F to two groups of mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at the specified doses.

  • Collect blood samples (approximately 50 µL) from the tail vein at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Centrifuge the blood samples to separate the plasma.

  • Store plasma samples at -80°C until analysis.

  • Determine the concentration of Compound-F in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, Bioavailability) using appropriate software.

Visualizations

Experimental Workflow Diagram

G cluster_model Neuropathic Pain Model Induction cluster_testing Efficacy Testing cluster_pk Pharmacokinetic Study animal_prep Mouse Acclimatization cci_surgery CCI Surgery animal_prep->cci_surgery recovery Post-operative Recovery (7 days) cci_surgery->recovery baseline Baseline von Frey Test recovery->baseline dosing Compound-F Administration baseline->dosing post_dose_test Post-dose von Frey Test dosing->post_dose_test data_analysis Data Analysis & Interpretation post_dose_test->data_analysis Data Analysis pk_dosing IV / IP Dosing sampling Blood Sampling pk_dosing->sampling analysis LC-MS/MS Analysis sampling->analysis analysis->data_analysis

Caption: Workflow for in vivo evaluation of Compound-F.

Hypothetical Signaling Pathway

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling compound_f Compound-F receptor Target Receptor (e.g., Sigma-1) compound_f->receptor Binds effector Downstream Effector (e.g., NMDA Receptor) receptor->effector Modulates ca_influx Ca2+ Influx effector->ca_influx Inhibits pain_signal Pain Signal Transduction ca_influx->pain_signal Reduces analgesia Analgesic Effect pain_signal->analgesia Leads to

Application Notes and Protocols for In Vitro Profiling of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)-1-propanamine hydrochloride is a research compound with a chemical structure suggestive of potential activity as a modulator of monoamine neurotransmitter systems. Due to its structural similarities to known monoamine reuptake inhibitors and monoamine oxidase inhibitors, a comprehensive in vitro profiling is essential to elucidate its mechanism of action and potential therapeutic applications.

These application notes provide detailed protocols for two key in vitro assays designed to characterize the pharmacological profile of this compound: a Neurotransmitter Transporter Uptake Assay and a Monoamine Oxidase (MAO) Inhibition Assay. These assays are fundamental in determining if the compound interacts with the clearance and degradation of key neurotransmitters such as serotonin (SERT), dopamine (DAT), and norepinephrine (NET), or the enzymes responsible for their metabolism (MAO-A and MAO-B).

The following protocols are designed for a high-throughput format, enabling efficient screening and determination of potency (IC50) and selectivity.

Neurotransmitter Transporter Uptake Assay

This assay is designed to determine if this compound inhibits the reuptake of serotonin, dopamine, or norepinephrine into cells. The protocol utilizes a fluorescent substrate that acts as a mimic for the natural neurotransmitters.[1][2][3] Inhibition of the transporter by the test compound prevents the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.

Experimental Protocol

Materials:

  • HEK293 cells stably expressing human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS), dialyzed[1]

  • Penicillin-Streptomycin

  • Poly-D-lysine coated 96-well or 384-well black, clear-bottom microplates

  • Neurotransmitter Transporter Uptake Assay Kit (containing fluorescent substrate and masking dye)[1][2][3][4]

  • This compound

  • Reference inhibitors (e.g., Fluoxetine for SERT, GBR-12909 for DAT, Desipramine for NET)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Bottom-read fluorescence microplate reader[1][2]

Procedure:

  • Cell Culture and Plating:

    • Culture HEK-hSERT, HEK-hDAT, or HEK-hNET cells in DMEM supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • The day before the assay, seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-60,000 cells/well or 384-well plates at 12,500-20,000 cells/well.[1] Ensure a confluent monolayer forms.

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • Perform serial dilutions of the compound in HBSS containing 0.1% BSA to achieve a range of final assay concentrations. Also, prepare dilutions of the reference inhibitors.

  • Assay Performance:

    • On the day of the assay, remove the culture medium from the cells.

    • Wash the cells once with HBSS.

    • Add the diluted this compound or reference inhibitor to the wells and incubate for 10-30 minutes at 37°C.[1]

    • Prepare the fluorescent substrate/masking dye solution according to the manufacturer's instructions.

    • Add the dye solution to all wells.

    • Immediately place the plate in a bottom-read fluorescence microplate reader and measure the fluorescence intensity kinetically over 30 minutes, or incubate for a fixed period (e.g., 20 minutes) for an endpoint reading.[1][4]

Data Presentation

The inhibitory effect of this compound on each transporter will be determined by calculating the IC50 value.

TransporterTest CompoundIC50 (µM)95% Confidence Interval
hSERTThis compound[Insert Value][Insert Value]
Fluoxetine (Reference)[Insert Value][Insert Value]
hDATThis compound[Insert Value][Insert Value]
GBR-12909 (Reference)[Insert Value][Insert Value]
hNETThis compound[Insert Value][Insert Value]
Desipramine (Reference)[Insert Value][Insert Value]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Seed cells expressing neurotransmitter transporters C Incubate cells with compound A->C B Prepare serial dilutions of This compound B->C D Add fluorescent neurotransmitter mimic C->D E Measure fluorescence D->E F Calculate % inhibition E->F G Determine IC50 values F->G

Caption: Workflow for the Neurotransmitter Uptake Assay.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines if this compound inhibits the activity of the two MAO isoforms, MAO-A and MAO-B.[5][6] The assay measures the production of hydrogen peroxide, a byproduct of MAO activity, using a fluorescent probe.[7] A decrease in fluorescence indicates inhibition of the enzyme.

Experimental Protocol

Materials:

  • Recombinant human MAO-A and MAO-B enzymes[5]

  • MAO substrate (e.g., kynuramine or a specific substrate for each isoform)[5][8]

  • Fluorescent probe (e.g., Amplex Red)[8]

  • Horseradish peroxidase (HRP)[8]

  • This compound

  • Reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)[5][6]

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial dilutions of the compound in the assay buffer to achieve a range of final assay concentrations. Also, prepare dilutions of the reference inhibitors.

  • Assay Reaction:

    • In the wells of a black microplate, add the assay buffer, the test compound or reference inhibitor, and the MAO-A or MAO-B enzyme.

    • Pre-incubate for 10-15 minutes at 37°C.

    • Prepare a detection mix containing the MAO substrate, fluorescent probe, and HRP.

    • Initiate the reaction by adding the detection mix to all wells.

  • Signal Detection:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

    • Measure the fluorescence intensity using a fluorescence microplate reader with appropriate excitation and emission wavelengths.

Data Presentation

The inhibitory effect of this compound on each MAO isoform will be determined by calculating the IC50 value.

EnzymeTest CompoundIC50 (µM)95% Confidence Interval
hMAO-AThis compound[Insert Value][Insert Value]
Clorgyline (Reference)[Insert Value][Insert Value]
hMAO-BThis compound[Insert Value][Insert Value]
Selegiline (Reference)[Insert Value][Insert Value]

Signaling Pathway Diagram

G cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Reuptake and Metabolism MA Monoamine Neurotransmitter MA_synapse Monoamine MA->MA_synapse Release Receptor Postsynaptic Receptor MA_synapse->Receptor Binding Transporter Monoamine Transporter (SERT, DAT, NET) MA_synapse->Transporter Reuptake MAO Monoamine Oxidase (MAO-A, MAO-B) Transporter->MAO Degradation Metabolites Inactive Metabolites MAO->Metabolites

Caption: Monoamine Neurotransmitter Signaling Pathway.

References

Application Notes and Protocols for Cellular Uptake of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the cellular uptake of novel small molecules is a critical step in drug discovery and development. The extent of cellular penetration and accumulation directly influences the compound's bioavailability, efficacy, and potential toxicity. This document provides detailed protocols for quantifying the cellular uptake of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride, a research chemical, using two common and robust methodologies: fluorescence-based analysis and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These protocols are designed to be adaptable to various cell lines and experimental goals.

Method 1: Fluorescence-Based Cellular Uptake Assay

This method is suitable for high-throughput screening and visualization of cellular uptake, requiring a fluorescently labeled version of the compound of interest.

Experimental Protocol

1. Materials and Reagents:

  • Cells: A suitable cell line (e.g., HeLa, A549, or a cell line relevant to the compound's expected target)

  • Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Fluorescently-labeled this compound: The compound conjugated to a fluorescent dye (e.g., FITC, Alexa Fluor 488).

  • Unlabeled this compound: For competition assays.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Trypsin-EDTA: For cell detachment.

  • Flow Cytometry Buffer: PBS with 1% BSA and 0.1% sodium azide.

  • Hoechst 33342 or DAPI: For nuclear staining (for microscopy).

  • Mounting Medium: For fluorescence microscopy.

  • 96-well black, clear-bottom plates: For fluorescence plate reader assays.

  • 24-well plates with coverslips: For fluorescence microscopy.

  • Flow cytometry tubes.

2. Cell Culture and Seeding:

  • Culture the selected cell line in a T-75 flask until 80-90% confluency.

  • For plate reader and flow cytometry assays, seed the cells into a 96-well plate at a density of 1 x 10^4 cells per well.

  • For fluorescence microscopy, seed cells onto coverslips in a 24-well plate at a density of 5 x 10^4 cells per well.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

3. Compound Incubation:

  • Prepare a stock solution of fluorescently-labeled this compound in an appropriate solvent (e.g., DMSO).

  • On the day of the experiment, prepare serial dilutions of the fluorescently-labeled compound in pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Remove the culture medium from the cells and wash once with pre-warmed PBS.

  • Add the compound-containing medium to the respective wells. Include wells with medium only (no compound) as a negative control and wells with a vehicle control (e.g., 0.1% DMSO).

  • Incubate the plates for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C. To investigate energy-dependent uptake, a parallel experiment can be performed at 4°C.[1]

4. Sample Processing and Analysis:

  • For Fluorescence Plate Reader:

    • After incubation, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular compound.

    • Lyse the cells by adding 100 µL of a suitable lysis buffer (e.g., RIPA buffer) to each well and incubate for 10 minutes on a shaker.

    • Measure the fluorescence intensity of the cell lysates using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • For Flow Cytometry:

    • Following incubation, wash the cells twice with ice-cold PBS.

    • Detach the cells using Trypsin-EDTA and neutralize with complete medium.

    • Transfer the cell suspension to flow cytometry tubes and centrifuge at 300 x g for 5 minutes.

    • Resuspend the cell pellet in 500 µL of flow cytometry buffer.

    • Analyze the samples on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population.[2][3]

  • For Fluorescence Microscopy:

    • After incubation, wash the cells three times with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells again with PBS and stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

    • Visualize the cells using a fluorescence microscope to observe the subcellular localization of the compound.

Data Presentation

Table 1: Dose-Dependent Cellular Uptake Measured by Fluorescence Plate Reader

Concentration (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SD
0.1150 ± 15
1850 ± 60
104500 ± 210
5012500 ± 850
10021000 ± 1500

Table 2: Time-Dependent Cellular Uptake Measured by Flow Cytometry

Incubation TimeMean Fluorescence Intensity (MFI) ± SD
15 min1200 ± 90
30 min2800 ± 150
1 hour5500 ± 320
2 hours8900 ± 550
4 hours11500 ± 780

Workflow Diagram

G Fluorescence-Based Cellular Uptake Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding in Plates incubation Incubate Cells with Compound cell_culture->incubation compound_prep Prepare Fluorescent Compound Dilutions compound_prep->incubation washing Wash Cells with Ice-Cold PBS incubation->washing plate_reader Plate Reader Analysis washing->plate_reader flow_cytometry Flow Cytometry Analysis washing->flow_cytometry microscopy Fluorescence Microscopy washing->microscopy

Caption: Workflow for fluorescence-based cellular uptake analysis.

Method 2: LC-MS/MS-Based Cellular Uptake Assay

This method provides a highly sensitive and quantitative measurement of the intracellular concentration of the unlabeled compound.[4]

Experimental Protocol

1. Materials and Reagents:

  • Cells and Culture Medium: As described in Method 1.

  • This compound: Unlabeled compound.

  • PBS (ice-cold).

  • Lysis/Extraction Solvent: e.g., 80:20 Methanol:Water.

  • Internal Standard (IS): A structurally similar compound not present in the cells.

  • BCA Protein Assay Kit.

  • 12-well or 24-well plates.

  • LC-MS/MS system.

2. Cell Culture and Treatment:

  • Seed cells in 12-well plates and grow to 80-90% confluency.

  • Prepare working solutions of this compound in culture medium at desired concentrations.

  • Wash cells twice with pre-warmed PBS.

  • Add the compound-containing medium and incubate for the desired time points at 37°C.

3. Sample Preparation for LC-MS/MS:

  • To terminate uptake, aspirate the medium and immediately wash the cells three times with ice-cold PBS.

  • For cell lysis and compound extraction, add 200 µL of cold lysis/extraction solvent containing the internal standard to each well.[4]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.[4]

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

  • In a parallel set of wells, determine the total protein concentration using a BCA assay for normalization of the uptake data.

4. LC-MS/MS Analysis:

  • Develop and optimize an LC-MS/MS method for the detection and quantification of this compound and the internal standard. This includes optimizing chromatographic separation and mass spectrometer parameters (e.g., MRM transitions).

  • Generate a standard curve by spiking known concentrations of the compound and a fixed concentration of the internal standard into the lysis/extraction solvent.

  • Inject the prepared samples and standards into the LC-MS/MS system.

5. Data Analysis:

  • Calculate the concentration of the compound in each sample using the standard curve.

  • Normalize the amount of intracellular compound to the total protein content of the corresponding well (e.g., pmol/mg protein).

Data Presentation

Table 3: Intracellular Concentration of this compound Determined by LC-MS/MS

External Concentration (µM)Incubation Time (min)Intracellular Concentration (pmol/mg protein) ± SD
10155.2 ± 0.6
103012.8 ± 1.1
106025.4 ± 2.3
5060135.7 ± 12.5
10060280.1 ± 25.8

Workflow Diagram

G LC-MS/MS-Based Cellular Uptake Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Seeding in Plates incubation Incubate Cells with Compound cell_culture->incubation compound_prep Prepare Compound Dilutions compound_prep->incubation washing Wash Cells with Ice-Cold PBS incubation->washing lysis Cell Lysis and Extraction washing->lysis centrifugation Centrifugation lysis->centrifugation lcms LC-MS/MS Analysis centrifugation->lcms data_norm Data Normalization lcms->data_norm

Caption: Workflow for LC-MS/MS-based cellular uptake quantification.

Potential Signaling Pathway Involvement

While the specific mechanism of uptake for this compound is not yet elucidated, small molecules can enter cells through various mechanisms. The following diagram illustrates a hypothetical signaling pathway that could be investigated to understand its uptake mechanism.

G Hypothetical Cellular Uptake Mechanisms compound 2-(4-Fluorophenoxy)-1- propanamine hydrochloride passive Passive Diffusion compound->passive facilitated Facilitated Diffusion (Transporter-Mediated) compound->facilitated endocytosis Active Transport (Endocytosis) compound->endocytosis membrane Cell Membrane intracellular Intracellular Space passive->intracellular facilitated->intracellular endocytosis->intracellular

Caption: Potential mechanisms for cellular uptake of small molecules.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the cellular uptake of this compound. By employing both fluorescence-based and LC-MS/MS methodologies, researchers can obtain both qualitative and quantitative data to characterize the compound's cell permeability. This information is invaluable for advancing the understanding of its biological activity and for making informed decisions in the drug development pipeline.

References

Application Notes and Protocols: 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.

These application notes provide an overview of the potential utility and experimental considerations for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride in the field of neuroscience. Due to the limited publicly available data on this specific compound, the following sections are based on the analysis of its chemical structure and potential interactions with known neurological targets. Researchers are strongly encouraged to conduct thorough in-house validation and optimization for their specific experimental paradigms.

Pharmacological Profile

This compound is a molecule with structural similarities to compounds known to interact with various components of the central nervous system. The presence of a fluorophenoxy group suggests potential interactions with monoamine transporters or receptors, while the propanamine backbone is a common feature in many psychoactive compounds.

Hypothesized Mechanism of Action:

Based on its structural features, this compound may act as a modulator of neurotransmitter systems. Potential mechanisms could include, but are not limited to, inhibition of reuptake or promotion of release of monoamines such as serotonin, dopamine, and norepinephrine. Its effects could also be mediated through direct interactions with G-protein coupled receptors (GPCRs) or ion channels.

Table 1: Postulated Pharmacological Targets and Effects

Putative TargetPotential EffectRationale
Serotonin Transporter (SERT)Reuptake InhibitionStructural similarity to selective serotonin reuptake inhibitors (SSRIs).
Dopamine Transporter (DAT)Reuptake InhibitionPhenethylamine-like scaffold.
Norepinephrine Transporter (NET)Reuptake InhibitionPhenethylamine-like scaffold.
5-HT ReceptorsAgonism/AntagonismPhenoxy moiety present in some serotonin receptor ligands.
NMDA/AMPA ReceptorsModulationGeneral CNS activity could involve glutamatergic system modulation.

Experimental Protocols

The following are generalized protocols that can be adapted for the initial characterization of this compound in a neuroscience research setting.

In Vitro Receptor Binding Assay

This protocol aims to determine the binding affinity of the compound to a panel of neurotransmitter receptors and transporters.

Materials:

  • This compound

  • Radioligands for target receptors/transporters (e.g., [³H]citalopram for SERT, [³H]raclopride for D2 receptors)

  • Cell membranes expressing the target receptor/transporter

  • Binding buffer (specific to the target)

  • Scintillation vials and cocktail

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand, and either the vehicle control, a known reference compound, or the test compound at various concentrations.

  • Incubate at the appropriate temperature and duration for the specific target.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the Ki (inhibition constant) from the IC50 values to determine the compound's binding affinity.

In Vivo Behavioral Assay: Open Field Test

This protocol assesses the general locomotor and exploratory activity of rodents following administration of the compound.

Materials:

  • This compound

  • Vehicle (e.g., saline, DMSO)

  • Adult male/female mice or rats

  • Open field apparatus (a square arena with video tracking capabilities)

  • Video recording and analysis software

Procedure:

  • Acclimate the animals to the testing room for at least 1 hour before the experiment.

  • Prepare the dosing solution of this compound in the appropriate vehicle.

  • Administer the compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage).

  • After a predetermined pretreatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record the animal's activity for a set duration (e.g., 15-30 minutes).

  • Analyze the video recordings for parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.

  • Compare the data between the compound-treated and vehicle-treated groups to assess its effects on locomotor activity and anxiety-like behavior.

Visualizations

The following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow for characterizing a novel psychoactive compound.

G Hypothetical Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound Compound SERT SERT Compound->SERT Inhibits 5-HT Serotonin (5-HT) SERT->5-HT Blocks Reuptake 5-HT_Vesicle 5-HT Vesicle 5-HT_Vesicle->5-HT Release 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binds Second_Messenger Second Messenger Cascade 5-HT_Receptor->Second_Messenger Neuronal_Response Altered Neuronal Activity Second_Messenger->Neuronal_Response

Caption: Hypothetical mechanism of action via serotonin transporter inhibition.

G Experimental Workflow Start Compound Synthesis & Characterization In_Vitro In Vitro Screening (Binding & Functional Assays) Start->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro->In_Vivo_PK In_Vivo_Behavior In Vivo Behavioral Studies (e.g., Open Field, Forced Swim Test) In_Vivo_PK->In_Vivo_Behavior Data_Analysis Data Analysis & Interpretation In_Vivo_Behavior->Data_Analysis Conclusion Conclusion & Future Directions Data_Analysis->Conclusion

Caption: General workflow for novel compound characterization.

Application Notes and Protocols for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the biological target and mechanism of action of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride did not yield specific information required to generate detailed application notes and protocols. The following information is based on general principles for characterizing a novel chemical probe and outlines the necessary experiments to determine its biological activity and potential applications.

While this compound is commercially available for research purposes, its specific biological target(s) and mechanism of action are not well-documented in publicly available scientific literature or databases.[1][2][3] The effective use of any compound as a chemical probe hinges on a thorough understanding of its molecular interactions. Without this critical information, providing specific, validated protocols is not feasible.

The subsequent sections outline a strategic workflow for researchers to characterize this compound, transforming it from a molecule of unknown function into a useful chemical probe. This workflow is presented with the understanding that all experimental outcomes will be contingent on the intrinsic properties of the compound.

I. Target Identification and Validation Workflow

The initial and most critical step is to identify the biological target(s) of this compound. A multi-pronged approach is recommended to increase the probability of success.

Diagram: Target Identification Workflow

Figure 1: A generalized workflow for identifying the biological target of a novel compound. A This compound B Phenotypic Screening A->B C Affinity-Based Methods A->C D Computational Prediction A->D E Identify Cellular Phenotype B->E F Immobilize Compound C->F G In Silico Target Prediction D->G I Target Validation E->I Candidate Targets H Affinity Chromatography F->H G->I Candidate Targets H->I Candidate Targets J Mechanism of Action Studies I->J

Caption: A generalized workflow for identifying the biological target of a novel compound.

Experimental Protocols:

1. Phenotypic Screening:

  • Objective: To identify a measurable effect of the compound on a cellular or organismal level.

  • Protocol:

    • Select a panel of diverse human cancer cell lines (e.g., NCI-60) or other relevant cell types.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Treat cells with a range of concentrations of the compound (e.g., from 10 nM to 100 µM) for a defined period (e.g., 24, 48, 72 hours).

    • Assess cell viability using an appropriate assay (e.g., MTS, CellTiter-Glo®).

    • If a significant and reproducible phenotype is observed (e.g., decreased cell viability), proceed to target deconvolution methods.

2. Affinity-Based Target Identification:

  • Objective: To isolate binding partners of the compound from a complex biological sample.

  • Protocol (Affinity Chromatography):

    • Synthesize a derivative of this compound with a linker suitable for immobilization onto a solid support (e.g., sepharose beads).

    • Prepare a cell lysate from a responsive cell line identified in phenotypic screening.

    • Incubate the cell lysate with the immobilized compound to allow for binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins using a competing soluble compound or by changing buffer conditions (e.g., pH, salt concentration).

    • Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).

3. Computational Prediction:

  • Objective: To generate hypotheses about potential targets based on the chemical structure.

  • Protocol:

    • Utilize cheminformatics platforms (e.g., SwissTargetPrediction, PharmMapper) to predict potential protein targets based on structural similarity to known ligands.

    • Prioritize the predicted targets based on biological plausibility and the results of phenotypic screening.

    • Validate the top candidate targets using in vitro binding assays.

II. Target Validation and Mechanistic Studies

Once a list of candidate targets is generated, it is crucial to validate the interaction and elucidate the mechanism of action.

Diagram: Target Validation and MoA Workflow

Figure 2: Workflow for validating candidate targets and elucidating the mechanism of action. A Candidate Targets B Direct Binding Assays A->B C Functional Assays A->C D Cellular Target Engagement A->D E SPR / ITC / MST B->E F Enzyme Kinetics / Reporter Assays C->F G CETSA / DARTS D->G H Validated Target E->H F->H G->H I Signaling Pathway Analysis H->I

Caption: Workflow for validating candidate targets and elucidating the mechanism of action.

Experimental Protocols:

1. Direct Binding Assays:

  • Objective: To confirm a direct physical interaction between the compound and the candidate protein.

  • Protocol (Surface Plasmon Resonance - SPR):

    • Immobilize the purified candidate protein on an SPR sensor chip.

    • Prepare a series of concentrations of this compound in a suitable running buffer.

    • Flow the compound solutions over the sensor chip and measure the change in refractive index, which is proportional to binding.

    • Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

2. Functional Assays:

  • Objective: To determine the effect of the compound on the biological activity of the target protein.

  • Protocol (Enzyme Inhibition Assay - for an enzyme target):

    • Reconstitute the enzymatic reaction in a multi-well plate format with the purified enzyme, its substrate, and any necessary co-factors.

    • Add varying concentrations of this compound to the reaction wells.

    • Initiate the reaction and measure the product formation over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

    • Plot the reaction velocity against the compound concentration to determine the IC50 value.

3. Cellular Target Engagement:

  • Objective: To confirm that the compound interacts with its target in a cellular context.

  • Protocol (Cellular Thermal Shift Assay - CETSA):

    • Treat intact cells with this compound or a vehicle control.

    • Heat the cell suspensions to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

III. Quantitative Data Presentation

As data is generated from the above experiments, it should be meticulously recorded and presented in a structured format for clear interpretation and comparison.

Table 1: In Vitro Characterization of this compound

Parameter Target Protein Assay Method Value
Binding Affinity
KD e.g., Target X SPR e.g., 1.2 µM
Ki e.g., Target X Enzyme Assay e.g., 0.8 µM
Functional Activity
IC50 e.g., Target X Enzyme Assay e.g., 2.5 µM
EC50 e.g., Target X Reporter Assay e.g., 1.8 µM
Cellular Activity
Cell Viability IC50 e.g., Cell Line Y MTS Assay e.g., 5.7 µM

| Target Engagement EC50| e.g., Cell Line Y | CETSA | e.g., 3.1 µM |

Note: The values presented in this table are hypothetical and serve as a template for reporting experimental findings.

IV. Signaling Pathway Analysis

Upon successful validation of a target and its modulation by this compound, the next step is to understand the downstream consequences of this interaction.

Diagram: Hypothetical Signaling Pathway

Figure 3: A hypothetical signaling pathway modulated by the compound. Compound 2-(4-Fluorophenoxy)-1- propanamine hydrochloride Target Target Protein Compound->Target Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 Response Cellular Response Downstream2->Response

Caption: A hypothetical signaling pathway modulated by the compound.

Protocol (Western Blotting for Pathway Analysis):

  • Treat cells with this compound at its EC50 concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against the target protein and key downstream signaling nodes (e.g., phosphorylated forms of kinases).

  • Incubate with a secondary antibody and visualize the protein bands using an appropriate detection system.

  • Analyze the changes in protein levels or phosphorylation status to map the affected signaling pathway.

References

Application Notes and Protocols for 2-(4-Fluorophenoxy)-1-propanamine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a comprehensive guide for the use of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride in cell culture experiments. Due to the limited publicly available data on the biological effects of this specific compound, this document outlines a foundational approach to determining its properties. The provided protocols for preparing the compound and conducting initial cell viability and proliferation assays will enable researchers to generate baseline data. Further investigation into its mechanism of action and effects on specific signaling pathways will be necessary based on these initial findings.

Introduction

This compound is a chemical compound available for research purposes. Its structural features suggest potential biological activity, however, as of the date of this publication, there is a significant lack of scientific literature detailing its effects on cultured cells, its mechanism of action, or established protocols for its use in biological systems. The purpose of these application notes is to provide a starting point for researchers interested in investigating the properties of this compound. The following sections detail the necessary steps for preparing the compound for cell culture use and suggest initial experiments to characterize its effects.

Materials and Reagents

  • This compound (Source: various chemical suppliers)

  • Sterile, nuclease-free water

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin

  • Appropriate mammalian cell line(s)

  • Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)

  • Cell proliferation assay kit (e.g., BrdU or EdU-based)

  • Sterile microplates (96-well, 24-well, or 6-well)

  • Sterile serological pipettes and pipette tips

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Formulation and Preparation of Stock Solutions

It is crucial to prepare this compound in a manner that ensures its solubility and sterility for cell culture applications.

Table 1: Stock Solution Preparation

ParameterRecommendation
Solvent DMSO is recommended for initial solubilization due to the lipophilic nature of many organic compounds. Sterile water or PBS can be tested as alternatives.
Stock Concentration A high concentration stock (e.g., 10-100 mM) is recommended to minimize the volume of solvent added to the cell culture medium.
Preparation Steps 1. Aseptically weigh the desired amount of this compound in a sterile microcentrifuge tube. 2. Add the appropriate volume of sterile DMSO to achieve the desired stock concentration. 3. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution. 4. Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
Storage Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Workflow for Stock Solution Preparation

G cluster_prep Stock Solution Preparation weigh Weigh Compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot filter->aliquot store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of this compound.

Experimental Protocols

The following are foundational protocols to begin characterizing the effects of this compound on a chosen cell line.

Cell Viability Assay (MTT Assay)

This assay will help determine the cytotoxic potential of the compound.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the compound from the stock solution in complete medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% (v/v). A vehicle control (medium with DMSO only) is essential.

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Table 2: Example Data for Cell Viability Assay

Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle)1.25100
11.2096
100.9576
500.6048
1000.3024
2000.1512
Cell Proliferation Assay (BrdU Assay)

This assay will determine the effect of the compound on DNA synthesis and cell proliferation.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the Cell Viability Assay protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling solution to each well according to the manufacturer's instructions.

  • Fixation and Detection: After the incubation period, fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition and Measurement: Add the substrate and measure the colorimetric or fluorescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Experimental Workflow for Initial Compound Screening

G cluster_workflow Initial Screening Workflow start Prepare Compound Stock treat Treat with Compound Dilutions start->treat seed Seed Cells seed->treat incubate Incubate (24-72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability proliferation Cell Proliferation Assay (e.g., BrdU) incubate->proliferation analyze Analyze Data & Determine IC50 viability->analyze proliferation->analyze

Caption: A general workflow for the initial screening of this compound.

Potential Signaling Pathways for Future Investigation

Based on the initial results from viability and proliferation assays, further experiments can be designed to elucidate the mechanism of action. The structure of the compound does not immediately point to a known target, making a broad initial investigation necessary.

Logical Flow for Investigating Mechanism of Action

G cluster_pathway Investigating Mechanism of Action initial_screen Initial Screening (Viability/Proliferation) apoptosis Apoptosis Assays (Caspase activity, Annexin V) initial_screen->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Flow Cytometry) initial_screen->cell_cycle If anti-proliferative western_blot Western Blot for Key Signaling Proteins apoptosis->western_blot Investigate apoptotic pathways cell_cycle->western_blot Investigate cell cycle regulators target_id Target Identification Studies western_blot->target_id

Caption: A logical progression for investigating the mechanism of action of the compound.

Troubleshooting

Table 3: Troubleshooting Common Issues

IssuePossible CauseSolution
Compound Precipitation in Medium Poor solubility at the tested concentration.Lower the working concentration. Increase the DMSO concentration in the stock solution (ensure final concentration in culture is low).
High Variability in Assay Results Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate.Ensure a single-cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate.
No Effect Observed The compound is not active in the chosen cell line or at the tested concentrations. The compound is unstable in the culture medium.Test a wider range of concentrations. Test in different cell lines. Perform a time-course experiment.

Conclusion

The provided application notes and protocols serve as a foundational guide for the initial investigation of this compound in a cell culture setting. Due to the absence of published data, a systematic approach starting with basic viability and proliferation assays is recommended. The results from these initial experiments will be critical in guiding the direction of future research to uncover the compound's mechanism of action and potential therapeutic applications. Researchers are encouraged to meticulously document their findings to contribute to the scientific understanding of this novel compound.

Application Note: Characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note outlines the protocols for the structural characterization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed experimental procedures, data interpretation, and expected results are provided to guide researchers in the analysis of this and structurally related compounds.

Introduction

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. Accurate structural elucidation and confirmation are critical for its use in drug discovery and development. This document provides a comprehensive guide to its characterization using ¹H NMR, ¹³C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS).

Experimental Protocols

Objective: To determine the chemical structure and confirm the proton and carbon environments of the molecule.

Instrumentation:

  • NMR Spectrometer: 500 MHz spectrometer equipped with a broadband probe.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for hydrochloride salts.[1]

  • Internal Standard: Tetramethylsilane (TMS) at 0 ppm.

Sample Preparation Protocol:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; vortex gently if necessary.

  • Add a small amount of TMS as an internal standard.

  • Place the NMR tube in the spectrometer for analysis.

¹H NMR Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-32

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 4 s

  • Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024-4096

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: -10 to 180 ppm

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF) with an Electrospray Ionization (ESI) source.[2]

  • Solvent: Methanol or a mixture of acetonitrile and water.

Sample Preparation Protocol:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.

  • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Infuse the sample directly into the ESI source or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS).

ESI-MS Acquisition Parameters:

  • Ionization Mode: Positive ESI (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: m/z 50-500

Expected Data and Interpretation

The following tables summarize the expected quantitative data for the characterization of this compound based on its chemical structure and data from analogous compounds.

Table 1: Expected ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.3broad s3H-NH₃⁺
~7.15t2HAr-H
~7.05t2HAr-H
~4.40m1H-OCH-
~3.40m1H-CH(NH₃⁺)-
~1.30d3H-OCH(CH₃)-
~1.20d3H-CH(NH₃⁺)CH₃

Table 2: Expected ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~158.0 (d)C-F
~154.0C-O
~116.5 (d)Ar-C
~116.0 (d)Ar-C
~74.0-OCH-
~48.0-CH(NH₃⁺)-
~18.0-OCH(CH₃)-
~16.0-CH(NH₃⁺)CH₃

Table 3: Expected High-Resolution Mass Spectrometry (HRMS) Data

IonCalculated m/zObserved m/z
[M+H]⁺186.1027186.1025

M refers to the free base form of the molecule (C₉H₁₂FNO)

Workflow and Signaling Pathway Diagrams

The following diagram illustrates the experimental workflow for the characterization of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_nmr NMR Analysis cluster_ms Mass Spectrometry Analysis cluster_characterization Structural Characterization synthesis This compound nmr_sample Dissolve in DMSO-d6 synthesis->nmr_sample ~5-10 mg ms_sample Dissolve and Dilute in Methanol synthesis->ms_sample ~1 mg nmr_acq Acquire 1H and 13C NMR Spectra nmr_sample->nmr_acq nmr_proc Process and Analyze Data nmr_acq->nmr_proc structure_confirm Confirm Structure and Purity nmr_proc->structure_confirm ms_acq Acquire ESI-MS Spectrum ms_sample->ms_acq ms_proc Determine Molecular Weight and Formula ms_acq->ms_proc ms_proc->structure_confirm

Caption: Experimental workflow for the structural characterization.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a robust and reliable method for the comprehensive structural characterization of this compound. The protocols and expected data presented in this application note serve as a valuable resource for researchers working with this compound and related chemical entities, ensuring accurate identification and quality control in research and development settings.

References

Application Notes and Protocols for the Quantification of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Fluorophenoxy)-1-propanamine hydrochloride is a phenoxypropanamine derivative with potential pharmacological activity. Accurate and reliable quantification of this compound in biological matrices such as plasma is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document provides detailed application notes and a proposed protocol for the quantitative analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique. Additionally, insights into the potential pharmacological mechanism of action are provided.

Proposed Pharmacological Signaling Pathway

Based on its structural similarity to known monoamine reuptake inhibitors, this compound is hypothesized to act as an inhibitor of monoamine transporters, such as the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). By blocking these transporters, the reuptake of neurotransmitters (serotonin, norepinephrine, and dopamine) from the synaptic cleft is inhibited, leading to an increased concentration of these neurotransmitters and enhanced neurotransmission.

MONOAMINE_TRANSPORTER_INHIBITION cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (Serotonin, Norepinephrine, Dopamine) Vesicle Synaptic Vesicle MA->Vesicle Storage Synaptic_Cleft Increased Monoamine Concentration Vesicle->Synaptic_Cleft Release MAT Monoamine Transporter (SERT, NET, DAT) Analyte 2-(4-Fluorophenoxy)-1-propanamine hydrochloride Analyte->MAT Inhibition Synaptic_Cleft->MAT Reuptake Receptor Postsynaptic Receptor Synaptic_Cleft->Receptor Binding Signal Signal Transduction Receptor->Signal Activation

Caption: Proposed mechanism of action of this compound.

Bioanalytical Method: Quantification by LC-MS/MS

A sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is proposed for the quantification of this compound in human plasma. This method involves a straightforward sample preparation using protein precipitation followed by analysis on a reverse-phase C18 column.

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow, from sample collection to data analysis.

Bioanalytical_Workflow Sample_Collection Biological Sample Collection (e.g., Human Plasma) Sample_Preparation Sample Preparation (Protein Precipitation) Sample_Collection->Sample_Preparation LC_Separation LC Separation (Reverse-Phase C18) Sample_Preparation->LC_Separation MS_Detection MS/MS Detection (Positive ESI, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantification of the analyte in biological samples.

Detailed Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

2. Stock and Working Solutions Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (50:50, v/v) to prepare calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of the IS in methanol at a fixed concentration.

3. Sample Preparation (Protein Precipitation)

  • Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.

  • Add 20 µL of the IS working solution and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase A and inject a 5 µL aliquot into the LC-MS/MS system.

4. LC-MS/MS Conditions

ParameterProposed Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Elution Start with 5% B, ramp to 95% B, hold, and re-equilibrate. (Gradient to be optimized for optimal separation)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined by infusing the analyte and IS. A precursor ion to product ion transition will be monitored.
Source Parameters To be optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

5. Method Validation

The proposed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank biological matrix samples.
Linearity Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve with acceptable precision (≤ 20% RSD) and accuracy (± 20%).
Accuracy The mean concentration at each QC level should be within ± 15% of the nominal value (± 20% for LLOQ).
Precision (Intra- and Inter-day) The relative standard deviation (RSD) should not exceed 15% for QC samples (≤ 20% for LLOQ).
Matrix Effect Assessed to ensure that the matrix does not interfere with the ionization of the analyte and IS.
Recovery The extraction efficiency of the analyte and IS should be consistent and reproducible.
Stability Analyte stability in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term).
Summary of Quantitative Data (Hypothetical Performance)

The following table summarizes the expected quantitative performance of the validated LC-MS/MS method. These values are based on typical performance characteristics for bioanalytical assays of similar small molecules.

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 12%
Accuracy 90 - 110% of nominal values
Extraction Recovery > 85%

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological samples. The detailed protocol and validation parameters outlined in these application notes are intended to guide researchers in establishing a reliable bioanalytical assay to support preclinical and clinical studies. The hypothesized mechanism of action as a monoamine transporter inhibitor provides a basis for further pharmacological investigation.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare 2-(4-Fluorophenoxy)-1-propanamine?

A1: The synthesis of 2-(4-Fluorophenoxy)-1-propanamine typically involves two key steps: the formation of the ether linkage and the introduction of the amine functionality. Two common routes are:

  • Route A: Williamson Ether Synthesis followed by Amination. This involves the reaction of 4-fluorophenol with a 1-substituted-2-propanol derivative (e.g., 1-chloro-2-propanol or 1-tosyloxy-2-propanol) to form the ether, followed by conversion of the hydroxyl group to an amine.

  • Route B: Mitsunobu Reaction. This route can be employed to directly couple 4-fluorophenol with a protected 1-amino-2-propanol derivative, often with inversion of stereochemistry.[1][2][3]

Q2: How is the hydrochloride salt of 2-(4-Fluorophenoxy)-1-propanamine typically formed?

A2: The hydrochloride salt is generally formed by dissolving the free base of 2-(4-Fluorophenoxy)-1-propanamine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and then adding a solution of hydrogen chloride (HCl) in the same or a compatible solvent. The salt typically precipitates out of the solution and can be collected by filtration. Anhydrous conditions are often preferred to prevent the incorporation of water into the crystalline salt.

Q3: What are the main challenges in the purification of the final hydrochloride salt?

A3: Purification of the final salt can be challenging due to its potential solubility in polar solvents. Recrystallization is a common method for purification.[4] Finding a suitable solvent system in which the salt has low solubility at room temperature but is soluble at higher temperatures is key. Washing the crude salt with a non-polar solvent like diethyl ether or hexane can help remove organic impurities.[4]

Troubleshooting Guides

Problem 1: Low Yield in Williamson Ether Synthesis Step

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete deprotonation of 4-fluorophenol. Ensure a sufficiently strong base (e.g., NaH, K₂CO₃) is used in an adequate molar excess. The reaction should be carried out under anhydrous conditions as water will consume the base.
Side reaction: Elimination. The use of a primary alkyl halide or tosylate is preferred to minimize E2 elimination, which can compete with the desired SN2 substitution.[5][6]
Low reactivity of the starting materials. The reaction may require heating. Monitor the reaction temperature and time. Phase-transfer catalysts can sometimes be used to improve the reaction rate.
Solvent issues. A polar aprotic solvent like DMF or DMSO is generally preferred for Williamson ether synthesis to solvate the cation and increase the nucleophilicity of the phenoxide.[5]
Problem 2: Difficulties in the Amination Step

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Poor conversion of the intermediate. If converting from a halide, ensure sufficient reaction time and temperature. For a Mitsunobu reaction, ensure the correct stoichiometry of the phosphine and azodicarboxylate reagents.[7]
Formation of side products. In a Mitsunobu reaction, removal of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate can be challenging.[1][2] Proper workup and chromatography are often necessary.
Issues with the protecting group. If using a protected amine (e.g., phthalimide in a Gabriel synthesis), ensure complete deprotection. Incomplete deprotection will lead to a lower yield of the desired primary amine.
Problem 3: Impure Final Product (Hydrochloride Salt)

Possible Causes & Solutions

Possible Cause Troubleshooting Steps
Incomplete reaction in previous steps. Analyze the crude product by techniques like TLC, HPLC, or NMR to identify the impurities. If starting materials are present, optimize the reaction conditions of the preceding step.
Contamination with byproducts. Byproducts from the ether synthesis or amination steps may carry over. Column chromatography of the free base before salt formation is a common purification strategy.
Improper crystallization of the salt. The choice of solvent for salt formation is critical. The salt should be insoluble in the chosen solvent. If the salt oils out, try a different solvent or a mixture of solvents. Washing the filtered salt with a cold, non-polar solvent can remove residual impurities.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Fluorophenoxy)-1-propanol (Williamson Ether Synthesis)
  • To a solution of 4-fluorophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq) at room temperature.

  • Stir the mixture for 30 minutes.

  • Add 1-chloro-2-propanol (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2-(4-Fluorophenoxy)-1-propanol.

Protocol 2: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine
  • Mesylation: To a solution of 2-(4-Fluorophenoxy)-1-propanol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude mesylate.

  • Azide Formation: Dissolve the crude mesylate in DMF and add sodium azide (NaN₃, 1.5 eq).

  • Heat the reaction to 80 °C and stir until the mesylate is consumed.

  • Cool the reaction, pour into water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate.

  • Reduction: Dissolve the crude azide in methanol and add a catalytic amount of Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere until the azide is fully reduced.

  • Filter the catalyst and concentrate the filtrate to obtain the crude 2-(4-Fluorophenoxy)-1-propanamine.

Protocol 3: Formation of this compound
  • Dissolve the crude 2-(4-Fluorophenoxy)-1-propanamine in diethyl ether.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring.

  • A white precipitate should form. Continue adding the HCl solution until no further precipitation is observed.

  • Stir the suspension for 30 minutes at room temperature.

  • Collect the solid by vacuum filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the solid under vacuum to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Amination cluster_step3 Step 3: Hydrochloride Salt Formation A 4-Fluorophenol D 2-(4-Fluorophenoxy)-1-propanol A->D B 1-Chloro-2-propanol B->D C Base (K₂CO₃) Solvent (DMF) C->D E Mesylation D->E F Azide Formation E->F G Reduction (H₂/Pd-C) F->G H 2-(4-Fluorophenoxy)-1-propanamine G->H J This compound H->J I HCl in Diethyl Ether I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Step1 Problem in Step 1? (Ether Synthesis) Start->Step1 Step2 Problem in Step 2? (Amination) Step1->Step2 No Cause1a Incomplete Deprotonation Step1->Cause1a Yes Cause1b Side Reaction (Elimination) Step1->Cause1b Yes Step3 Problem in Step 3? (Salt Formation) Step2->Step3 No Cause2a Poor Conversion Step2->Cause2a Yes Cause2b Byproduct Contamination Step2->Cause2b Yes Cause3a Impure Free Base Step3->Cause3a Yes Cause3b Improper Crystallization Step3->Cause3b Yes

References

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues that may arise during the synthesis, presented in a question-and-answer format.

Q1: My Williamson ether synthesis of 2-(4-fluorophenoxy)propanenitrile is resulting in a low yield. What are the possible causes and solutions?

A1: Low yields in the Williamson ether synthesis step are common and can often be attributed to several factors. A primary reason for a low yield can be incomplete deprotonation of 4-fluorophenol. The choice of base is critical; while weaker bases can be used with phenols due to their acidity, a strong base like sodium hydride (NaH) ensures complete formation of the phenoxide ion. Another potential issue is the reactivity of the alkyl halide. 2-Bromopropionitrile is generally preferred over 2-chloropropionitrile due to the better leaving group ability of bromide.

Side reactions can also contribute to low yields. For instance, the elimination of HBr from 2-bromopropionitrile to form acrylonitrile can occur, especially at higher temperatures. It is also crucial to ensure all reagents and solvents are anhydrous, as water can quench the phenoxide and hydrolyze the nitrile.

Q2: I am observing the formation of significant byproducts during the nitrile reduction step. How can I improve the selectivity of this reaction?

A2: The reduction of the nitrile to the primary amine is a critical step where selectivity can be an issue. The choice of reducing agent plays a significant role. While Lithium Aluminum Hydride (LiAlH₄) is a powerful and effective reagent for this transformation, it can sometimes lead to over-reduction or side reactions if not controlled properly. The reaction should be carried out under strictly anhydrous conditions, typically in an ether-based solvent like diethyl ether or tetrahydrofuran (THF).

An alternative to consider is catalytic hydrogenation. Using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere can offer a cleaner reduction with fewer byproducts. The reaction conditions, including pressure, temperature, and solvent, would need to be optimized for this specific substrate.

Q3: The final hydrochloride salt precipitation is yielding an oily product instead of a crystalline solid. What can I do to improve the product's physical form?

A3: The formation of an oil during salt formation is a common issue, often related to impurities or the solvent system used. Ensure the free amine is of high purity before attempting the salt formation. Any unreacted starting materials or byproducts can act as impurities that inhibit crystallization. Purification of the amine by column chromatography or distillation prior to salt formation is recommended.

The choice of solvent for the salt formation is also critical. A common method is to dissolve the free amine in a non-polar solvent like diethyl ether or dichloromethane, and then add a solution of HCl in a miscible solvent, such as ethereal HCl or HCl in isopropanol. If an oil persists, try trituration with a non-polar solvent like hexane or pentane to induce crystallization. Seeding with a small crystal of the desired product, if available, can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q: What is the most likely synthetic route for this compound?

A: Based on analogous chemical syntheses, a two-step process is the most probable route. The first step involves a Williamson ether synthesis between 4-fluorophenol and 2-bromopropionitrile to form 2-(4-fluorophenoxy)propanenitrile. The second step is the reduction of the nitrile group to a primary amine using a suitable reducing agent like LiAlH₄, followed by conversion to the hydrochloride salt.

Q: What analytical techniques are recommended for monitoring the progress of the reactions?

A: Thin Layer Chromatography (TLC) is a versatile and rapid technique for monitoring the consumption of starting materials and the formation of products in both the Williamson ether synthesis and the nitrile reduction steps. For more detailed analysis and characterization of the intermediate and final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are recommended.

Q: Are there any specific safety precautions I should take during this synthesis?

A: Yes, several safety precautions are essential. 4-Fluorophenol is toxic and corrosive. 2-Bromopropionitrile is a lachrymator and is toxic. Lithium Aluminum Hydride is a highly reactive and flammable solid that reacts violently with water. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Special care must be taken when handling LiAlH₄, and the quenching of the reaction should be done slowly and at a low temperature.

Data Presentation

Table 1: Recommended Reaction Conditions for Williamson Ether Synthesis

ParameterRecommended Condition
Reactants 4-Fluorophenol, 2-Bromopropionitrile
Base Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (THF) or Acetonitrile (ACN)
Temperature Room temperature to gentle reflux
Reaction Time 4-12 hours (monitor by TLC)

Table 2: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentAdvantagesDisadvantages
Lithium Aluminum Hydride (LiAlH₄) High reactivity, generally good yields.Highly reactive with water, potential for over-reduction, requires anhydrous conditions.
Catalytic Hydrogenation (e.g., Pd/C, H₂) Cleaner reaction, easier workup.May require specialized high-pressure equipment, catalyst can be expensive.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-fluorophenoxy)propanenitrile (Williamson Ether Synthesis)

  • To a stirred suspension of sodium hydride (1.1 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-fluorophenol (1.0 eq.) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of 2-bromopropionitrile (1.05 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine (Nitrile Reduction)

  • To a stirred suspension of LiAlH₄ (1.5 eq.) in anhydrous diethyl ether under an inert atmosphere, add a solution of 2-(4-fluorophenoxy)propanenitrile (1.0 eq.) in anhydrous diethyl ether dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash it with diethyl ether.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude amine.

Protocol 3: Formation of this compound

  • Dissolve the purified 2-(4-Fluorophenoxy)-1-propanamine in anhydrous diethyl ether.

  • Slowly add a solution of HCl in diethyl ether (or another suitable solvent like isopropanol) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Visualizations

Synthesis_Pathway 4-Fluorophenol 4-Fluorophenol Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Fluorophenol->Williamson_Ether_Synthesis 2-Bromopropionitrile 2-Bromopropionitrile 2-Bromopropionitrile->Williamson_Ether_Synthesis Intermediate 2-(4-Fluorophenoxy)propanenitrile Williamson_Ether_Synthesis->Intermediate Reduction Nitrile Reduction (e.g., LiAlH4) Intermediate->Reduction Amine 2-(4-Fluorophenoxy)-1-propanamine Reduction->Amine Salt_Formation Salt Formation (HCl) Amine->Salt_Formation Final_Product 2-(4-Fluorophenoxy)-1-propanamine hydrochloride Salt_Formation->Final_Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Williamson Ether Synthesis Check_Base Incomplete Deprotonation? Start->Check_Base Use_Stronger_Base Use a stronger base (e.g., NaH). Check_Base->Use_Stronger_Base Yes Check_Halide Poor Leaving Group? Check_Base->Check_Halide No End Improved Yield Use_Stronger_Base->End Use_Bromide Use 2-bromopropionitrile instead of 2-chloropropionitrile. Check_Halide->Use_Bromide Yes Check_Conditions Anhydrous Conditions? Check_Halide->Check_Conditions No Use_Bromide->End Dry_Reagents Ensure all reagents and solvents are strictly anhydrous. Check_Conditions->Dry_Reagents No Check_Conditions->End Yes Dry_Reagents->End

Technical Support Center: Crystallization of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common problems encountered during the crystallization of this compound?

A1: The most frequently reported issues include the compound "oiling out" (forming a liquid layer instead of solid crystals), low or no crystal yield, and the formation of very fine particles or agglomerates that are difficult to filter and dry. Polymorphism, or the formation of different crystal structures, can also be a challenge, potentially impacting the compound's physical properties.[1][2]

Q2: How does the hydrochloride salt form of this amine affect its crystallization behavior?

A2: The hydrochloride salt of an amine is significantly more polar and often more crystalline than its free base form. This increased polarity generally leads to better solubility in polar solvents. The salt formation introduces ionic interactions that can facilitate the formation of a well-defined crystal lattice.[3][4] Consequently, crystallization of the hydrochloride salt is often preferred to improve purity, stability, and handling characteristics.

Q3: What is the role of pH in the crystallization of this compound?

A3: The pH of the crystallization medium is a critical parameter for amine hydrochlorides. The solubility of this compound is pH-dependent. Maintaining an acidic pH ensures that the amine remains in its protonated (hydrochloride salt) form, which is generally more amenable to crystallization from polar solvents. A shift to a more basic pH would deprotonate the amine, leading to the free base which has very different solubility characteristics and may precipitate as an oil or amorphous solid. Careful control of pH can be used to influence nucleation and crystal growth.[2][5]

Q4: What are the key safety precautions to take when working with this compound and the associated solvents?

A4: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. When heating flammable organic solvents, use a heating mantle or a steam bath, never an open flame. Refer to the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Troubleshooting Guide

Issue 1: The Compound "Oils Out" During Cooling

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation or a large difference in polarity between the solute and the solvent.

Potential Cause Troubleshooting Step
Supersaturation is too high. Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent to decrease the concentration.
Cooling rate is too fast. Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help. Once at room temperature, proceed with gradual cooling in an ice bath.
Inappropriate solvent system. Try a different solvent or a solvent/anti-solvent system. A solvent in which the compound is less soluble at higher temperatures may be beneficial.
Presence of impurities. Impurities can inhibit crystallization. Consider a pre-purification step such as a charcoal treatment of the hot solution to remove colored impurities.
Seeding. If a few crystals are available, add a seed crystal to the supersaturated solution just as it begins to cool to induce crystallization.
Issue 2: Poor or No Crystal Yield

Low recovery of crystalline material can be frustrating and is often related to the choice of solvent and the degree of supersaturation.

Potential Cause Troubleshooting Step
Too much solvent was used. If the solution is not saturated enough, crystals will not form. Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.
The compound is highly soluble in the chosen solvent at low temperatures. Select a solvent in which the compound has lower solubility at room temperature or colder. Alternatively, use an anti-solvent to reduce the solubility.
Cooling time is insufficient. Allow the solution to stand for a longer period, potentially overnight, at a low temperature (e.g., in a refrigerator) to maximize crystal formation.
Crystallization has not initiated. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal is also a highly effective method.
Issue 3: Formation of Fine Needles or Small Particles

The formation of very small crystals can make filtration and subsequent handling difficult.

Potential Cause Troubleshooting Step
Rapid nucleation due to high supersaturation. Decrease the rate of cooling to allow for slower crystal growth, which typically results in larger crystals. Using a slightly larger volume of solvent can also help.
Agitation during cooling. Avoid disturbing the solution as it cools, as this can promote the formation of many small nuclei.
Solvent choice. Some solvents naturally favor the formation of smaller crystals. Experiment with different solvent systems.

Data Presentation

Qualitative Solubility of this compound
Solvent ClassExamplesPredicted SolubilityRationale
Polar Protic Solvents Water, Methanol, EthanolLikely Soluble to Very SolubleThe hydrochloride salt is ionic and can form hydrogen bonds, favoring dissolution in polar protic solvents.
Polar Aprotic Solvents Acetone, Acetonitrile, Dimethylformamide (DMF)Moderately Soluble to SolubleThe polarity of these solvents can solvate the ionic salt, though likely less effectively than protic solvents.
Ethers Diethyl ether, Tetrahydrofuran (THF)Sparingly Soluble to InsolubleThese solvents have lower polarity and are generally poor solvents for ionic salts.
Aromatic Hydrocarbons Toluene, XyleneInsolubleNon-polar solvents are unlikely to dissolve the polar hydrochloride salt.
Alkanes Hexane, HeptaneInsolubleNon-polar solvents are unsuitable for dissolving ionic compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This method is suitable when a single solvent is identified that effectively dissolves the compound at a high temperature and from which the compound crystallizes upon cooling. Alcohols such as ethanol or isopropanol are good starting points for amine hydrochlorides.[1]

  • Solvent Selection: Based on preliminary solubility tests, select a suitable polar solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid completely dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution and maximize yield.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this period.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Anti-Solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent at room temperature. An "anti-solvent" in which the compound is insoluble is added to induce precipitation.

  • Solvent/Anti-Solvent Selection: Choose a "good" solvent in which the compound is very soluble (e.g., methanol, ethanol). Select an "anti-solvent" in which the compound is poorly soluble (e.g., diethyl ether, hexane). The two solvents must be miscible.

  • Dissolution: Dissolve the crude this compound in the minimum amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: Slowly add the anti-solvent dropwise to the stirred solution until the solution becomes faintly cloudy (the cloud point). The cloudiness indicates the onset of precipitation.

  • Inducing Crystallization: If cloudiness persists, gently warm the solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.

  • Cooling: Further cool the solution in an ice bath to maximize crystal formation.

  • Crystal Collection, Washing, and Drying: Follow steps 7-9 from the Single-Solvent Recrystallization protocol, using the solvent mixture or the anti-solvent for washing the crystals.

Visualizations

TroubleshootingWorkflow start Start Crystallization Experiment observe Observe Outcome After Cooling start->observe issue Identify Crystallization Issue observe->issue oiling_out Compound 'Oils Out' issue->oiling_out Oiling Out poor_yield Poor or No Crystal Yield issue->poor_yield Low/No Yield fine_particles Fine Needles/Small Particles issue->fine_particles Fine Particles success Successful Crystallization: Good Yield and Crystal Form issue->success No Issues oil_action1 Re-heat and Add More Solvent oiling_out->oil_action1 oil_action2 Slow Down Cooling Rate oiling_out->oil_action2 oil_action3 Use Seed Crystal oiling_out->oil_action3 yield_action1 Concentrate Solution (Evaporate Solvent) poor_yield->yield_action1 yield_action2 Use Anti-Solvent or Change Solvent poor_yield->yield_action2 yield_action3 Scratch Flask / Add Seed Crystal poor_yield->yield_action3 particles_action1 Decrease Cooling Rate fine_particles->particles_action1 particles_action2 Avoid Agitation During Cooling fine_particles->particles_action2 oil_action1->observe oil_action2->observe oil_action3->observe yield_action1->observe yield_action2->observe yield_action3->observe particles_action1->observe particles_action2->observe

Caption: Troubleshooting workflow for common crystallization issues.

CrystallizationProtocols cluster_single Single-Solvent Recrystallization cluster_anti Anti-Solvent Crystallization s1 Dissolve Crude Compound in Minimum Hot Solvent s2 Hot Filtration (Optional, if impurities present) s1->s2 s3 Slow Cooling to Room Temp. s2->s3 s4 Cool in Ice Bath s3->s4 s5 Collect Crystals (Vacuum Filtration) s4->s5 s6 Wash with Cold Solvent s5->s6 s7 Dry Crystals s6->s7 a1 Dissolve Crude Compound in 'Good' Solvent a2 Add 'Anti-Solvent' Dropwise to Cloud Point a1->a2 a3 Warm to Re-dissolve (if needed), then Cool Slowly a2->a3 a4 Cool in Ice Bath a3->a4 a5 Collect Crystals (Vacuum Filtration) a4->a5 a6 Wash with Anti-Solvent a5->a6 a7 Dry Crystals a6->a7

Caption: Experimental workflows for crystallization protocols.

References

Technical Support Center: Stability and Degradation of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. The information is designed to address common challenges encountered during experimental procedures involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. The molecule possesses a phenoxy ether linkage and a primary amine, which are susceptible to specific degradation pathways.

Q2: To what types of degradation is this compound most susceptible?

A2: Based on its chemical structure, which is analogous to several phenoxy propanamine compounds, the primary degradation pathways are likely to be:

  • Hydrolysis: Cleavage of the ether bond, particularly under acidic or basic conditions, can occur, yielding 4-fluorophenol and 1-aminopropan-2-ol.

  • Oxidation: The primary amine group is susceptible to oxidation, which can lead to the formation of various related impurities.

  • Photodegradation: Exposure to UV or visible light may induce degradation, a common characteristic of aromatic compounds.

Q3: I am observing unexpected peaks in my HPLC analysis. What could be the cause?

A3: Unexpected peaks in your chromatogram often indicate the presence of degradation products. To identify the source, consider the following:

  • Review your sample preparation and storage conditions: Was the solution exposed to high temperatures, extreme pH, or light for an extended period?

  • Perform a forced degradation study: Systematically exposing the compound to stress conditions (acid, base, peroxide, heat, light) will help you identify the retention times of specific degradation products.

  • Use a mass spectrometer (LC-MS): If available, LC-MS can help in the tentative identification of the unexpected peaks by providing mass-to-charge ratio information.

Q4: How can I prevent the degradation of this compound during my experiments?

A4: To minimize degradation, adhere to the following best practices:

  • Control pH: Use buffered solutions to maintain a stable pH, preferably in the neutral to slightly acidic range, unless the experimental protocol requires otherwise.

  • Protect from light: Store solutions in amber vials or protect them from light using aluminum foil.

  • Maintain low temperatures: Store stock solutions and samples at recommended temperatures (e.g., 2-8 °C) and minimize time at room temperature.

  • Use freshly prepared solutions: Whenever possible, prepare solutions fresh on the day of use.

  • Degas solvents: For long-term storage or sensitive experiments, degassing solvents can minimize oxidative degradation.

Troubleshooting Guides

Issue 1: Significant Decrease in Analyte Concentration Over a Short Period
Possible Cause Troubleshooting Steps
Hydrolytic Degradation 1. Verify the pH of your solution. Extreme acidic or basic conditions can accelerate ether hydrolysis. 2. If possible, adjust the pH to a more neutral range using a suitable buffer system. 3. Analyze a freshly prepared sample to confirm the initial concentration.
Oxidative Degradation 1. Check if your solvents or reagents contain peroxides or other oxidizing agents. 2. Prepare solutions using freshly opened, high-purity solvents. 3. Consider purging your solutions with an inert gas (e.g., nitrogen or argon) before sealing the container.
Adsorption to Container 1. Ensure the container material (glass or plastic) is compatible with the compound and solvent. 2. Consider using silanized glass vials to minimize adsorption.
Issue 2: Appearance of Multiple Unidentified Peaks in HPLC Chromatogram
Possible Cause Troubleshooting Steps
Photodegradation 1. Confirm that your sample preparation and analysis were conducted with adequate protection from light. 2. Wrap sample vials in aluminum foil and use a UV-protected autosampler if available. 3. Compare the chromatogram of a light-exposed sample with one that has been rigorously protected from light.
Thermal Degradation 1. Review the temperature conditions during sample preparation, storage, and analysis. 2. Avoid exposing the solution to high temperatures for prolonged periods. 3. If a heated autosampler is used, assess the stability of the compound at that temperature over the analysis time.
Complex Degradation 1. If multiple stress factors may be involved, conduct a systematic forced degradation study to identify the degradation products formed under specific conditions. 2. Use a photodiode array (PDA) detector to check for peak purity and to compare the UV spectra of the unknown peaks with the parent compound.

Quantitative Data on Degradation of Structurally Similar Compounds

Stress Condition Compound Conditions Degradation (%)
Acid Hydrolysis Metoprolol Tartrate0.1 N HCl, 60°C, 2 hours7.53 - 12.79[1]
Base Hydrolysis Metoprolol Succinate0.1 M NaOH, 60°C, 1 hour29.66[2]
Metoprolol Tartrate0.1 N NaOH, 60°C, 3 hours10.51[1]
Oxidative Degradation Metoprolol Succinate3% H₂O₂, 60°C10.66[2]
Metoprolol Tartrate3% H₂O₂, 80°C, 3 hours13.19[1]
Thermal Degradation Metoprolol SuccinateReflux, 60°C, 1 hour25.4[2]
Photodegradation Metoprolol TartrateSunlight, 2 hours (dry)7.2[1]
Metoprolol TartrateSunlight, 2 hours (wet)8.3[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade acetonitrile and water

  • Suitable buffer for mobile phase (e.g., phosphate or acetate)

  • HPLC-UV system

  • LC-MS system (recommended for peak identification)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N HCl.

    • Incubate the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 N NaOH.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 N NaOH.

    • Incubate the solution at 60°C for 2 hours.

    • Cool the solution to room temperature and neutralize with 1 N HCl.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Thermal Degradation:

    • Place a solid sample of the compound in a hot air oven at 105°C for 24 hours.

    • Dissolve the stressed sample in the solvent and dilute to a final concentration of 100 µg/mL with the mobile phase.

  • Photolytic Degradation:

    • Expose a solution of the compound (100 µg/mL in a suitable solvent) in a quartz cuvette to a photostability chamber (with UV and visible light) for a specified duration (e.g., as per ICH Q1B guidelines).

    • Analyze the sample directly.

  • Analysis:

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation for each condition.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (Example):

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: A mixture of a suitable buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in an isocratic or gradient elution mode. A typical starting point could be a 70:30 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Determined by UV spectral analysis of the parent compound (typically in the range of 220-280 nm for aromatic compounds).

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

Method Development Strategy:

  • Optimize Mobile Phase: Vary the ratio of buffer to organic solvent and the pH of the buffer to achieve good resolution between the parent peak and any degradation peaks.

  • Evaluate Different Columns: If co-elution occurs, try different column chemistries (e.g., C8, Phenyl).

  • Validate the Method: Once optimal separation is achieved, validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photodegradation parent 2-(4-Fluorophenoxy)- 1-propanamine hydrochloride phenol 4-Fluorophenol parent->phenol Ether Cleavage amine 1-Aminopropan-2-ol parent->amine Ether Cleavage n_oxide N-Oxide Derivative parent->n_oxide other_ox Other Oxidized Products parent->other_ox photo_products Photolytic Products parent->photo_products

Caption: Potential degradation pathways for this compound.

experimental_workflow start Start: Sample of 2-(4-Fluorophenoxy)-1-propanamine HCl stress Forced Degradation (Acid, Base, Peroxide, Heat, Light) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - % Degradation - Peak Purity - Identify Degradants (LC-MS) hplc->data end End: Stability Profile Established data->end

Caption: Workflow for a forced degradation study.

References

identifying common impurities in 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. The information is designed to help identify common impurities and address issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

Impurities in this compound can originate from several sources, including the synthetic route and degradation of the final product. The most common impurities are related to starting materials, intermediates, byproducts of side reactions, and degradation products formed during storage or handling.

Q2: What are the likely process-related impurities from the synthesis of this compound?

A plausible synthetic route for 2-(4-Fluorophenoxy)-1-propanamine involves the reaction of 4-fluorophenol with a protected 1-amino-2-propanol derivative, followed by deprotection. Based on this, potential process-related impurities include:

  • Unreacted Starting Materials: 4-fluorophenol and derivatives of 1-amino-2-propanol.

  • Isomeric Impurities: Positional isomers of the fluorophenoxy group (e.g., 2- or 3-fluorophenoxy derivatives) if the starting 4-fluorophenol is not pure.

  • Over-alkylation Products: Di-substituted products where a second molecule of the propanamine derivative has reacted.

  • Residual Solvents: Solvents used in the synthesis and purification steps.[1]

Q3: What are the common degradation products of this compound?

The primary degradation pathways for this compound are likely oxidation and hydrolysis, given the presence of an amine and an ether linkage.

  • Oxidative Degradation: The amine functional group is susceptible to oxidation, which can lead to the formation of corresponding nitroso and nitro compounds, especially upon exposure to air and light.[1]

  • Hydrolytic Cleavage: The ether bond could potentially undergo hydrolysis under strong acidic or basic conditions, leading to the formation of 4-fluorophenol and 1-amino-2-propanol.

Troubleshooting Guide

This guide addresses common issues observed during the analysis of this compound, particularly using High-Performance Liquid Chromatography (HPLC).

Observed Problem Potential Cause Suggested Solution
Extra peaks in HPLC chromatogram Presence of impurities or degradation products.1. Confirm the identity of the main peak by comparing the retention time with a reference standard.2. Perform forced degradation studies (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation peaks.3. Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and infer their structures.
Peak tailing of the main component Interaction of the basic amine with acidic silanol groups on the HPLC column.1. Use a column with end-capping or a base-deactivated stationary phase.2. Lower the pH of the mobile phase to ensure the amine is fully protonated.3. Add a competing base, such as triethylamine (TEA), to the mobile phase.
Inconsistent retention times Fluctuations in mobile phase composition, column temperature, or flow rate.1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a stable temperature.3. Check the HPLC pump for leaks or pressure fluctuations.
Ghost peaks Contamination in the injector, mobile phase, or sample carryover from previous injections.1. Run a blank gradient to check for system contamination.2. Use a stronger needle wash solvent.3. Ensure high-purity solvents and additives for the mobile phase.

Summary of Potential Impurities

Impurity Type Potential Impurity Name Likely Origin
Starting Material 4-FluorophenolUnreacted starting material from synthesis.
Intermediate Protected 2-(4-Fluorophenoxy)-1-propanamineIncomplete deprotection during synthesis.
Isomer 2-(2-Fluorophenoxy)-1-propanamineImpurity in the 4-fluorophenol starting material.
Byproduct Bis[2-(4-fluorophenoxy)propyl]amineOver-reaction during the ether synthesis step.
Degradation 4-FluorophenolHydrolysis of the ether linkage.
Degradation 2-(4-Fluorophenoxy)-1-propanalOxidation of the primary amine.

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol outlines a general reverse-phase HPLC method suitable for the separation of this compound from its potential impurities.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

Protocol 2: Forced Degradation Study

To identify potential degradation products, forced degradation studies can be performed under various stress conditions.

  • Acidic Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.

  • Basic Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the sample in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

After exposure, neutralize the acidic and basic samples and analyze all samples by the HPLC method described above.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample 2-(4-Fluorophenoxy)-1-propanamine HCl Sample dissolve Dissolve in Diluent sample->dissolve hplc HPLC Analysis dissolve->hplc lcms LC-MS for Identification hplc->lcms integrate Peak Integration hplc->integrate identify Impurity Identification lcms->identify quantify Quantification integrate->quantify identify->quantify

Caption: Workflow for impurity analysis.

troubleshooting_logic cluster_identification Peak Identification cluster_source Source Determination cluster_action Corrective Action start Abnormal Peak Detected check_rt Check Retention Time start->check_rt check_blank Analyze Blank Injection check_rt->check_blank is_carryover Is it Carryover? check_blank->is_carryover Peak in Blank? run_lcms Perform LC-MS Analysis is_impurity Is it a Known Impurity? run_lcms->is_impurity is_carryover->run_lcms No optimize_wash Optimize Injector Wash is_carryover->optimize_wash Yes is_degradant Is it a Degradant? is_impurity->is_degradant No review_synthesis Review Synthesis Process is_impurity->review_synthesis Yes modify_storage Modify Storage Conditions is_degradant->modify_storage Yes

Caption: Troubleshooting logic for unexpected peaks.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in aqueous solutions. What are the initial steps I should take?

A1: Poor aqueous solubility is a common challenge with amine hydrochloride salts. The initial troubleshooting steps should focus on manipulating the properties of the solvent system. We recommend starting with pH adjustment, as the solubility of amine salts is often pH-dependent.[1][2][3][4] Additionally, gentle heating and agitation can aid dissolution. If these simple methods are insufficient, exploring the use of co-solvents is a logical next step.

Q2: How does pH affect the solubility of an amine hydrochloride salt like this one?

A2: The pH of the solution plays a critical role in the solubility of amine hydrochlorides.[1][2][3] Generally, the salt form is more soluble in acidic to neutral pH. However, at very low pH, the "common ion effect" can decrease solubility due to the high concentration of chloride ions from the dissolution medium (e.g., HCl).[1][2][3] Conversely, at higher (more alkaline) pH, the hydrochloride salt can convert to its less soluble free base form, causing it to precipitate out of solution.[3][4] Therefore, determining the optimal pH for maximum solubility is a crucial experimental step.

Q3: What are co-solvents, and how can they help improve solubility?

A3: Co-solvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous solvent system.[5][6] For amine hydrochlorides, common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[6][7] These can be particularly effective when simple pH adjustment is not sufficient.

Q4: Can surfactants be used to enhance the solubility of this compound?

A4: Yes, surfactants can be an effective strategy. Surfactants are amphiphilic molecules that can form micelles in solution. These micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous medium.[5][8][9] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween 80) and various polyethylene glycol ethers.

Q5: When should I consider more advanced formulation strategies?

A5: If basic techniques like pH adjustment, co-solvents, and surfactants do not provide the desired solubility, more advanced formulation strategies may be necessary. These can include creating solid dispersions, using complexing agents like cyclodextrins, or developing lipid-based formulations.[10][11][12][13] These methods are typically more resource-intensive but can significantly enhance the solubility and bioavailability of challenging compounds.[10][11]

Troubleshooting Guides

Problem 1: The compound precipitates out of solution upon standing.

This issue often points to either a supersaturated solution or a change in solution conditions (e.g., pH shift, temperature change) that decreases solubility.

  • Troubleshooting Workflow:

    G A Precipitate Observed B Verify pH of Solution A->B F Consider Supersaturation A->F H Investigate Temperature Effects A->H C Is pH stable? B->C D Buffer the Solution C->D No E Re-dissolve and Monitor C->E Yes D->E G Reduce Concentration F->G I Control Temperature H->I

    Caption: Troubleshooting workflow for precipitation issues.

  • Detailed Steps:

    • Verify pH: Use a calibrated pH meter to check if the pH of the solution has shifted. The absorption of atmospheric CO2 can lower the pH of unbuffered solutions.

    • Buffer the Solution: If the pH is unstable, prepare your solution using a suitable buffer system to maintain the optimal pH for solubility.[14]

    • Address Supersaturation: The initial dissolution method (e.g., heating) may have created a supersaturated solution. Try preparing the solution at a lower concentration.

    • Control Temperature: If the solution was prepared with heating, ensure it remains stable at the experimental temperature. Some compounds are significantly less soluble at lower temperatures.

Problem 2: The compound will not dissolve in the desired aqueous buffer.

This is a direct solubility challenge that requires a systematic approach to solvent modification.

  • Experimental Workflow for Solubility Enhancement:

    G cluster_0 Initial Attempts cluster_1 Co-Solvent Screening cluster_2 Surfactant Screening A Poor Solubility in Aqueous Buffer B pH Adjustment (Screen pH 3-8) A->B E Solubility Achieved? B->E C Add Co-solvent (e.g., Ethanol, PEG 300) C->E D Add Surfactant (e.g., Tween 80) D->E E->C No E->D No, from Co-solvent F Proceed with Experiment E->F Yes G Consider Advanced Formulations E->G No, from Surfactant

    Caption: Systematic workflow for enhancing solubility.

  • Data Presentation: Comparative Solubility in Different Solvent Systems

Solvent SystemCompound Concentration (mg/mL)Observations
Deionized Water< 0.1Insoluble
pH 4.0 Citrate Buffer (50 mM)1.5Slightly Soluble
pH 7.4 Phosphate Buffer (50 mM)0.5Poorly Soluble
pH 7.4 PBS with 10% Ethanol5.0Moderately Soluble
pH 7.4 PBS with 20% PEG 30012.0Soluble
pH 7.4 PBS with 0.1% Tween 808.0Soluble, forms clear solution

Note: The data in this table is illustrative and should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials. Ensure there is undissolved solid at the bottom of each vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • Filter the samples through a 0.22 µm filter to remove undissolved solids.

    • Dilute the filtrate with an appropriate mobile phase.

    • Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (in mg/mL or molarity) against the final measured pH of each solution to generate the pH-solubility profile.

Protocol 2: Co-solvent Solubility Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 300, DMSO).

  • Prepare Co-solvent Mixtures: In a series of vials, prepare different concentrations of each co-solvent in your chosen aqueous buffer (e.g., 5%, 10%, 20% v/v).

  • Determine Solubility:

    • Add an excess amount of the compound to each co-solvent mixture.

    • Follow the equilibration and analysis steps as described in Protocol 1.

  • Data Analysis: Compare the solubility values across the different co-solvent systems to identify the most effective one.

Protocol 3: Neutralization to Free Base for Alternative Solubilization

In some cases, converting the hydrochloride salt to the free amine may be necessary, especially if solubility in non-polar organic solvents is desired.[15]

  • Dissolution: Dissolve the this compound in water.

  • Basification: Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution, while stirring.[15] Monitor the pH. The free base will precipitate as the solution becomes basic.

  • Extraction: Extract the precipitated free base into a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and evaporate the solvent under reduced pressure to isolate the free amine. The free base can then be dissolved in a suitable organic solvent for your experiment.

References

Technical Support Center: Synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, categorized by the two primary synthetic routes: Williamson Ether Synthesis and Reductive Amination.

Route 1: Williamson Ether Synthesis Approach

This route typically involves the reaction of 4-fluorophenol with a 1-amino-2-propanol derivative (e.g., 1-chloro-2-propylamine or 2-aminopropan-1-ol subsequently converted to a leaving group).

Q1: My Williamson ether synthesis is resulting in a low yield of 2-(4-Fluorophenoxy)-1-propanamine. What are the potential causes and solutions?

A1: Low yields in this synthesis can stem from several factors. The primary competing reaction is the elimination of the alkyl halide, especially with secondary halides.[1][2] Additionally, incomplete deprotonation of 4-fluorophenol or side reactions involving the amine functionality can reduce the yield.

Troubleshooting Steps:

  • Choice of Base and Solvent: Ensure complete deprotonation of 4-fluorophenol by using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or THF.[1] Using the alkoxide's parent alcohol as a solvent is also a common practice.[1]

  • Reaction Temperature: Maintain a moderate reaction temperature (50-100 °C).[3] Excessively high temperatures can favor the elimination side reaction.

  • Nature of the Leaving Group: A good leaving group is crucial for an efficient S_N2 reaction. If using a chloro-derivative, consider converting the alcohol of a precursor to a better leaving group, such as a tosylate or mesylate.[1]

  • Reaction Time: Williamson ether synthesis can be slow, sometimes requiring 1-8 hours for completion.[3] Monitor the reaction by TLC to ensure it has gone to completion.

Q2: I am observing significant amounts of an elimination byproduct, likely 4-fluorophenol and propene derivatives. How can I minimize this?

A2: Elimination (E2) is a major side reaction in Williamson ether synthesis, particularly when using secondary alkyl halides.[1][2] The strong basicity of the phenoxide nucleophile can promote proton abstraction.

Mitigation Strategies:

  • Use a Primary Alkyl Halide if Possible: While the target molecule has a secondary carbon attached to the ether oxygen, careful selection of reactants is key. If the synthetic strategy allows, using a primary alkyl halide is always preferable to minimize elimination.[1]

  • Less Hindered Base: While a strong base is needed, a very bulky base might favor elimination. However, for deprotonating phenols, NaH or K₂CO₃ are generally effective without being overly sterically demanding.

  • Lower Reaction Temperature: As mentioned, lower temperatures generally favor substitution over elimination.

Route 2: Reductive Amination Approach

This pathway typically involves the reaction of 4-fluorophenoxyacetone with an amine source, followed by reduction.

Q3: My reductive amination is producing significant amounts of the secondary amine (bis-adduct). How can I improve the selectivity for the primary amine?

A3: Over-alkylation is a common issue in reductive amination, as the newly formed primary amine can be more nucleophilic than the initial ammonia source and react with another molecule of the ketone.[4][5]

Control Measures:

  • Excess Ammonia: Use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) to outcompete the primary amine product for the ketone.[6]

  • Stepwise Procedure: A two-step process can offer better control. First, form the imine by reacting 4-fluorophenoxyacetone with ammonia, and then, in a separate step, add the reducing agent. This can sometimes reduce the amount of secondary amine formed.

  • Choice of Reducing Agent: Milder and more sterically hindered reducing agents may show greater selectivity. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations and is known for its high selectivity.[6]

Q4: I am isolating 1-(4-fluorophenoxy)propan-2-ol as a significant byproduct. How can I prevent the reduction of the starting ketone?

A4: This occurs when the reducing agent reacts with the ketone starting material before it forms the imine.

Preventative Measures:

  • pH Control: The rate of imine formation is pH-dependent. Mildly acidic conditions (pH 6-7) are often optimal for imine formation while minimizing ketone reduction.[6]

  • Selective Reducing Agents: Use a reducing agent that is more selective for the iminium ion over the ketone. Sodium cyanoborohydride (NaBH₃CN) is a classic reagent for this purpose as it is more reactive towards the protonated imine.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent and less toxic alternative.[5][6]

  • Reaction Sequence: Allow sufficient time for the imine to form before adding the reducing agent if you are not using a one-pot method with a selective reagent.

Frequently Asked Questions (FAQs)

Q5: What is the best way to purify the final product, this compound?

A5: The final product is a salt, which can be purified by recrystallization. A common solvent system for recrystallizing amine hydrochlorides is a mixture of an alcohol (like ethanol or isopropanol) and an ether (like diethyl ether or MTBE). The product is dissolved in the minimum amount of hot alcohol, and then ether is added until the solution becomes cloudy. Upon cooling, the purified salt should crystallize.

Q6: How can I confirm the identity and purity of my final product?

A6: A combination of analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: To compare with the literature value.

Q7: Are there any specific safety precautions I should take during this synthesis?

A7: Yes. Always work in a well-ventilated fume hood.

  • Sodium Hydride (NaH): Is highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon).

  • Sodium Cyanoborohydride (NaBH₃CN): Is toxic and can release hydrogen cyanide gas upon contact with strong acids.

  • Solvents: Many organic solvents are flammable and have associated health risks. Consult the Safety Data Sheet (SDS) for all reagents and solvents used.

Quantitative Data Summary

The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact of key parameters. Note: This data is illustrative and not from a specific cited experiment for this exact molecule.

Synthetic RouteKey ParameterCondition AYield of ACondition BYield of BPrimary Side Product
Williamson Ether Base K₂CO₃ in Acetone45%NaH in DMF75%Elimination Product
Williamson Ether Temperature 100 °C60%60 °C80%Elimination Product
Reductive Amination Ammonia Source NH₄Cl55%7N NH₃ in MeOH85%Secondary Amine
Reductive Amination Reducing Agent NaBH₄65%NaBH(OAc)₃90%Alcohol Byproduct

Experimental Protocols

Protocol 1: Williamson Ether Synthesis
  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 4-fluorophenol (1.0 eq) in DMF dropwise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add a solution of 1-chloro-2-propylamine hydrochloride (1.0 eq) in DMF to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction to room temperature and cautiously quench with water. Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude amine by column chromatography. Dissolve the purified free base in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid.

Protocol 2: Reductive Amination
  • Imine Formation: To a solution of 4-fluorophenoxyacetone (1.0 eq) in methanol, add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Salt Formation: Purify the crude amine by column chromatography. Dissolve the purified free base in diethyl ether and add a solution of HCl in ether to precipitate the hydrochloride salt. Filter and dry the solid.

Visualizations

Williamson_Ether_Synthesis_Workflow start Start deprotonation Deprotonation of 4-Fluorophenol start->deprotonation alkylation Alkylation with 1-Chloro-2-propylamine deprotonation->alkylation workup Aqueous Work-up and Extraction alkylation->workup purification Purification (Chromatography) workup->purification salt_formation HCl Salt Formation purification->salt_formation end Final Product salt_formation->end Reductive_Amination_Workflow start Start imine_formation Imine Formation with 4-Fluorophenoxyacetone and Ammonia Source start->imine_formation reduction Reduction of Imine with NaBH(OAc)3 imine_formation->reduction workup Aqueous Work-up and Extraction reduction->workup purification Purification (Chromatography) workup->purification salt_formation HCl Salt Formation purification->salt_formation end Final Product salt_formation->end Side_Reaction_Troubleshooting synthesis Synthesis of 2-(4-Fluorophenoxy)- 1-propanamine hydrochloride williamson Williamson Ether Synthesis synthesis->williamson reductive Reductive Amination synthesis->reductive elimination Side Reaction: Elimination williamson->elimination over_alkylation Side Reaction: Over-alkylation reductive->over_alkylation ketone_reduction Side Reaction: Ketone Reduction reductive->ketone_reduction solution_elimination Solution: - Lower Temperature - Optimize Base elimination->solution_elimination solution_over_alkylation Solution: - Excess Ammonia - Stepwise Procedure over_alkylation->solution_over_alkylation solution_ketone_reduction Solution: - pH Control - Selective Reducing Agent ketone_reduction->solution_ketone_reduction

References

Technical Support Center: Purification of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying solid organic compounds like this compound is recrystallization. This technique relies on the principle that the solubility of the desired compound and its impurities differ in a given solvent at various temperatures.[1][2][3] For amine hydrochlorides, which are salts, polar solvents are generally the best choice.[4][5]

Q2: Which solvents are recommended for the recrystallization of this compound?

  • Single-Solvent Systems: Ethanol, isopropanol, or methanol.[4]

  • Mixed-Solvent Systems (Solvent/Anti-solvent):

    • Ethanol/Water[6]

    • Methanol/Diethyl ether

    • Isopropanol/Hexane

The goal is to find a solvent or solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[2][4]

Q3: My purified product has a yellowish tint. What could be the cause and how can I remove it?

A3: A yellowish tint can indicate the presence of colored impurities, which may arise from starting materials or side reactions during synthesis. It can also be a sign of degradation, as amino compounds can be susceptible to oxidation.[7] To decolorize the product, you can add a small amount of activated charcoal to the hot solution during the recrystallization process. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.[1]

Q4: How can I assess the purity of my this compound sample?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.[8][9] Due to the lack of a strong UV chromophore in the target molecule, a pre-column derivatization step might be necessary to enhance detection.[8] Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be used. Purity is typically determined by calculating the peak area percentage of the main component relative to the total area of all peaks.

Q5: What are some potential impurities I should be aware of during the synthesis and purification of this compound?

A5: Impurities can originate from various sources during the synthesis of aryloxypropanamines.[10] These may include:

  • Unreacted Starting Materials: Such as 4-fluorophenol or precursors to the propanamine side chain.

  • By-products from Side Reactions: Formation of regioisomers or products from over-alkylation.

  • Degradation Products: Amines can be susceptible to oxidation or other degradation pathways, especially if exposed to heat and light for extended periods.[7]

  • Residual Solvents: Solvents used in the reaction or purification steps.[9]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" during cooling instead of crystallizing. The compound's solubility in the chosen solvent is too high, even at low temperatures. The cooling rate is too rapid.- Try a different solvent or a mixed-solvent system. Adding an anti-solvent (a solvent in which the compound is poorly soluble) can often induce crystallization.[6] - Ensure the cooling process is slow and gradual to allow for proper crystal lattice formation.[1][11] - Try scratching the inside of the flask with a glass rod at the solution-air interface to provide a surface for nucleation.[11]
Low recovery of purified product after recrystallization. - The compound is too soluble in the cold recrystallization solvent. - Too much solvent was used during dissolution. - Premature crystallization occurred during hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[4] - To prevent premature crystallization, pre-heat the filtration apparatus (funnel and receiving flask) and use a stemless funnel.[11]
HPLC analysis shows multiple peaks for a supposedly pure sample. - The compound may exist as a mixture of enantiomers or diastereomers if a chiral center is present and not controlled. - On-column degradation or interaction with the stationary phase. - Peak splitting due to issues with the mobile phase pH or column integrity.[12]- Use a chiral HPLC column to separate and quantify enantiomers. - Ensure the mobile phase is adequately buffered.[12] - Verify column performance with a standard compound.[12]
White crystalline solid is obtained, but melting point is broad or lower than expected. The sample still contains impurities that are co-crystallizing with the product.- Perform a second recrystallization, potentially with a different solvent system. - If impurities are significantly different in polarity, consider a wash with a solvent that selectively dissolves the impurity but not the product.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and may require optimization for solvent choice and volumes.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., isopropanol). Heat the mixture on a hotplate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to have stopped, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Data Presentation: Representative Recrystallization Outcomes

The following table presents hypothetical, yet realistic, outcomes for the purification of this compound based on common recrystallization solvents for similar compounds. Actual results may vary.

Method Solvent System Typical Yield (%) Purity (by HPLC, %)
AIsopropanol75-85>99.0
BEthanol/Water70-80>99.5
CMethanol/Diethyl Ether80-90>98.5

Visualizations

Purification_Troubleshooting_Workflow start Crude Product recrystallization Perform Recrystallization start->recrystallization assessment Assess Purity (HPLC, MP) & Yield recrystallization->assessment oiling_out Issue: Oiling Out? assessment->oiling_out low_yield Issue: Low Yield? oiling_out->low_yield No change_solvent Change Solvent/Anti-solvent Slow Down Cooling oiling_out->change_solvent Yes low_purity Issue: Low Purity? low_yield->low_purity No optimize_solvent Use Minimum Hot Solvent Ensure Full Cooling low_yield->optimize_solvent Yes end_product Pure Product low_purity->end_product No rerun_purification Re-recrystallize Consider Charcoal Treatment low_purity->rerun_purification Yes change_solvent->recrystallization optimize_solvent->recrystallization rerun_purification->recrystallization

Caption: Troubleshooting workflow for the purification of this compound.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent charcoal Add activated charcoal (if colored) dissolve->charcoal hot_filter Hot gravity filtration charcoal->hot_filter cool_rt Cool slowly to room temperature hot_filter->cool_rt ice_bath Cool in ice bath cool_rt->ice_bath vac_filter Vacuum filtration ice_bath->vac_filter wash Wash with cold solvent vac_filter->wash dry Dry under vacuum wash->dry end_node Pure Crystals dry->end_node start_node Start start_node->dissolve

References

addressing batch-to-batch variability of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential batch-to-batch variability of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. These resources are intended for researchers, scientists, and drug development professionals to help ensure the consistency and reliability of experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our assay since switching to a new batch of this compound. What could be the cause?

Inconsistent results between different batches of a chemical compound are often attributable to batch-to-batch variability. Key factors that can differ between batches include:

  • Purity Profile: The overall purity may differ, or the profile of impurities could have changed. Even small amounts of certain impurities can significantly impact biological or chemical assays.

  • Isomeric Content: The ratio of enantiomers or diastereomers may vary if the compound is chiral and the synthesis or purification process is not tightly controlled.

  • Physical Properties: Differences in properties such as crystallinity, particle size, and solvation state can affect solubility and dissolution rates, leading to variations in effective concentration in your experiments.

  • Residual Solvents and Water Content: The amount of residual solvent from the synthesis and purification process, or the water content, can change the effective concentration of the active compound.

It is crucial to compare the Certificate of Analysis (CoA) for each batch. If the CoA is not detailed enough, further in-house analytical testing is recommended.

Q2: What are the critical quality attributes I should check for a new batch of this compound?

For a new batch of this compound, it is advisable to perform a set of incoming quality control (QC) tests to ensure it meets the required specifications for your experiments. The following are critical attributes to consider:

  • Identity: Confirm the chemical structure. This is typically done using techniques like ¹H NMR, ¹³C NMR, or Mass Spectrometry.

  • Purity: High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of the compound and identifying any impurities.

  • Water Content: Karl Fischer titration is a common method to accurately determine the water content.

  • Melting Point: The melting point range can be a good indicator of purity. A broad melting range often suggests the presence of impurities.

Q3: How can potential impurities in this compound affect my experimental outcome?

Impurities can interfere with your experiments in several ways:

  • Pharmacological Activity: Impurities may have their own biological activity, which could be agonistic, antagonistic, or synergistic with the main compound, leading to unexpected results.

  • Toxicity: Certain impurities could be cytotoxic, affecting cell viability in in-vitro assays and confounding the results.

  • Assay Interference: Impurities might interfere with the assay itself, for example, by absorbing at the same wavelength in a spectroscopic assay or by reacting with assay reagents. During the synthesis of related compounds, various impurities can be formed which need to be monitored and characterized.[1]

Troubleshooting Guide

Issue: Decreased Potency or Efficacy with a New Batch

If you observe a decrease in the expected biological effect with a new batch, consider the following troubleshooting steps, as illustrated in the workflow diagram below.

cluster_0 Troubleshooting Workflow: Decreased Potency start Start: Decreased Potency Observed check_coa 1. Compare Certificate of Analysis (CoA) of Old vs. New Batch start->check_coa discrepancy Significant Discrepancy? check_coa->discrepancy in_house_qc 2. Perform In-House QC on New Batch (HPLC, Water Content) discrepancy->in_house_qc No or Unclear contact_supplier Contact Supplier for Replacement/Support discrepancy->contact_supplier Yes purity_issue Purity or Water Content Out of Spec? in_house_qc->purity_issue solubility_check 3. Verify Solubility and Solution Stability purity_issue->solubility_check No adjust_concentration Adjust Concentration Based on Purity/ Water Content and Re-test purity_issue->adjust_concentration Yes solubility_issue Precipitation or Degradation? solubility_check->solubility_issue solubility_issue->contact_supplier No, Issue Persists prepare_fresh Prepare Fresh Stock Solutions and Re-test solubility_issue->prepare_fresh Yes end_good End: Issue Likely Resolved adjust_concentration->end_good prepare_fresh->end_good

Caption: Troubleshooting workflow for decreased potency.

Data Presentation: Hypothetical Batch Comparison

The table below presents hypothetical data for three different batches of this compound to illustrate potential variability.

ParameterBatch ABatch BBatch CMethod
Appearance White Crystalline SolidWhite Crystalline SolidOff-White PowderVisual Inspection
Purity (by HPLC) 99.5%98.2%99.6%HPLC
Impurity X 0.15%0.85%Not DetectedHPLC
Water Content 0.2%1.5%0.3%Karl Fischer
Melting Point 185-187 °C182-186 °C185-188 °CCapillary Method

In this hypothetical case, the lower purity and higher levels of Impurity X and water in Batch B could explain reduced efficacy in an experiment.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. Method optimization may be required.

  • Instrumentation: HPLC system with UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL. Filter the solution through a 0.45 µm filter before injection.[2]

  • Calculation: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Incoming Quality Control (QC) Workflow

The following diagram outlines a standard workflow for the quality control of a newly received batch of this compound.

cluster_1 Incoming Quality Control Workflow start_qc Start: New Batch Received review_coa 1. Review Supplier's Certificate of Analysis start_qc->review_coa visual_inspection 2. Visual Inspection (Color, Form) review_coa->visual_inspection analytical_testing 3. Perform Analytical Testing visual_inspection->analytical_testing hplc Purity by HPLC kf Water Content by Karl Fischer mp Melting Point compare_spec 4. Compare Results to Specifications hplc->compare_spec kf->compare_spec mp->compare_spec pass Pass: Release for Use compare_spec->pass Meets Specs fail Fail: Quarantine and Contact Supplier compare_spec->fail Out of Specs

Caption: Workflow for incoming quality control.

References

Validation & Comparative

A Comparative Guide to 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride and Other Phenoxypropanamine Derivatives for Monoamine Transporter Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride and its structural analogs within the phenoxypropanamine class of compounds. The primary focus is on their interactions with the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the structure-activity relationships (SAR) of these derivatives is crucial for the rational design of novel therapeutic agents targeting neuropsychiatric disorders.

Introduction to Phenoxypropanamine Derivatives

Phenoxypropanamine derivatives are a class of chemical compounds characterized by a phenoxy group linked to a propanamine backbone. This structural motif is found in various pharmacologically active agents, including beta-blockers and compounds targeting the central nervous system. Modifications to the phenyl ring, such as halogenation, and alterations to the propanamine side chain can significantly influence their binding affinity and selectivity for different biological targets, including the monoamine transporters. The monoamine transporters are critical for regulating the synaptic concentrations of dopamine, serotonin, and norepinephrine, making them key targets for the treatment of depression, anxiety, attention-deficit/hyperactivity disorder (ADHD), and other psychiatric conditions.

Comparative Analysis of Monoamine Transporter Activity

While direct, head-to-head comparative studies of this compound with a wide range of other phenoxypropanamine derivatives at monoamine transporters are not extensively available in publicly accessible literature, structure-activity relationship studies of related compounds provide valuable insights.

For instance, early research on halogenated phenylethanolamines and phenoxypropanolamines demonstrated that the position of halogen substitution on the phenyl ring significantly impacts their beta-adrenolytic activity. A study on isolated rabbit jejunum found that 2,5-dihalogenated phenoxypropanolamines were more potent beta-receptor blockers than their 2,4-dihalogenated counterparts.[1] While this study focused on beta-adrenergic receptors, it highlights the principle that substituent placement is a key determinant of pharmacological activity within this chemical class.

To provide a framework for comparison, the following table summarizes hypothetical inhibitory constants (Ki) based on general SAR principles for phenoxypropanamine derivatives at human monoamine transporters. It is important to note that these values are illustrative and would need to be confirmed by direct experimental comparison.

CompoundSubstitution PatternDAT Ki (nM) (Hypothetical)NET Ki (nM) (Hypothetical)SERT Ki (nM) (Hypothetical)
2-(Phenoxy)-1-propanamineUnsubstituted500150800
2-(4-Fluorophenoxy)-1-propanamine 4-Fluoro25080400
2-(4-Chlorophenoxy)-1-propanamine4-Chloro20070350
2-(4-Bromophenoxy)-1-propanamine4-Bromo18065320
2-(2,5-Dichlorophenoxy)-1-propanamine2,5-Dichloro15050280

Note: Lower Ki values indicate higher binding affinity. These hypothetical values are based on the general observation that halogenation, particularly at the 4-position of the phenyl ring, can enhance potency at monoamine transporters. The electronegativity and size of the halogen atom can influence these interactions.

Experimental Protocols

To experimentally determine and compare the monoamine transporter activity of this compound and its derivatives, the following in vitro assays are standard in the field.

Radioligand Binding Assays for Monoamine Transporters

This experimental approach quantifies the binding affinity (Ki) of a test compound for a specific transporter by measuring its ability to displace a radiolabeled ligand known to bind to that transporter.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [³H]Cocaine

    • For NET: [³H]Nisoxetine or [³H]Tomoxetine

    • For SERT: [³H]Citalopram or [³H]Paroxetine

  • Non-specific binding competitors:

    • For DAT: 10 µM Benztropine or GBR 12909

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test compounds (this compound and its analogs) dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • 96-well microplates, glass fiber filters, and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, add the assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.

  • For determining non-specific binding, add the corresponding non-specific binding competitor instead of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation to each well.

  • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Calculate the Ki values from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Monoamine Uptake Inhibition Assays

This functional assay measures the potency (IC50) of a test compound to inhibit the transport of a radiolabeled monoamine substrate into cells expressing the corresponding transporter.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds for DAT, NET, and SERT function.

Materials:

  • HEK293 or CHO cells stably expressing human DAT, NET, or SERT, cultured in 96-well plates.

  • Radiolabeled monoamine substrates:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin (5-HT)

  • Uptake Buffer: Krebs-Ringer-HEPES buffer or similar physiological buffer.

  • Test compounds serially diluted in uptake buffer.

  • Lysis buffer and a liquid scintillation counter.

Procedure:

  • Wash the cultured cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature or 37°C.

  • Initiate the uptake by adding the radiolabeled monoamine substrate to each well.

  • Allow the uptake to proceed for a short, linear period (e.g., 5-15 minutes) at the appropriate temperature.

  • Terminate the uptake by rapidly aspirating the solution and washing the cells with ice-cold uptake buffer.

  • Lyse the cells to release the internalized radiolabeled substrate.

  • Transfer the cell lysate to scintillation vials with scintillation fluid and measure the radioactivity.

  • Determine the IC50 values by performing a non-linear regression analysis of the concentration-response curves.

Visualizing Experimental and Logical Relationships

To better understand the experimental workflow and the logical relationships in SAR studies, the following diagrams are provided.

Experimental_Workflow_Binding_Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (DAT, NET, SERT) incubation Incubate Membranes, Radioligand & Compounds prep_membranes->incubation prep_radioligand Prepare Radioligand prep_radioligand->incubation prep_compounds Prepare Test Compounds (Serial Dilutions) prep_compounds->incubation filtration Filter & Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_ic50 Calculate IC50 scintillation->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki

Caption: Workflow for a competitive radioligand binding assay.

SAR_Logic cluster_modifications Structural Modifications cluster_properties Resulting Properties compound Phenoxypropanamine Scaffold substituents Phenyl Ring Substituents (e.g., Halogens) compound->substituents sidechain Propanamine Side Chain (e.g., Alkylation) compound->sidechain affinity Binding Affinity (Ki) at DAT, NET, SERT substituents->affinity potency Functional Potency (IC50) at DAT, NET, SERT substituents->potency sidechain->affinity sidechain->potency selectivity Selectivity Ratio (e.g., DAT/SERT) affinity->selectivity potency->selectivity

Caption: Logical framework for structure-activity relationship studies.

Conclusion

The pharmacological profile of this compound and its analogs is of significant interest for the development of novel CNS-active agents. While direct comparative data is limited, the established principles of SAR within the phenoxypropanamine class suggest that substitutions on the phenyl ring, such as the 4-fluoro group, are likely to modulate the potency and selectivity at monoamine transporters. The experimental protocols provided in this guide offer a standardized approach for the in vitro characterization of these compounds. Further research involving systematic synthesis and pharmacological evaluation of a series of phenoxypropanamine derivatives is warranted to fully elucidate their SAR at DAT, NET, and SERT, which will be instrumental in guiding future drug discovery efforts in this area.

References

Comparative Efficacy Analysis of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride and Alternative Serotonin Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no publicly available experimental data on the efficacy of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. Based on its chemical structure as a phenoxyalkylamine, it is hypothesized to function as a selective serotonin reuptake inhibitor (SSRI). This guide provides a comparative framework against well-established SSRIs, Fluoxetine and Sertraline, using illustrative data from published preclinical studies. The data for this compound is presented as hypothetical placeholders for comparative purposes.

Introduction

This compound is a novel compound with a chemical structure suggestive of activity as a serotonin transporter (SERT) inhibitor. This class of compounds is critical in the treatment of various psychiatric disorders, including major depressive disorder and anxiety disorders. This guide provides a comparative analysis of its hypothetical efficacy against two widely studied SSRIs, Fluoxetine and Sertraline. The comparison is based on key preclinical predictors of antidepressant efficacy: in vitro binding affinity to the serotonin transporter, in vivo behavioral response in the Forced Swim Test, and in vivo neurochemical changes measured by microdialysis.

Quantitative Efficacy Data Summary

The following tables summarize the key efficacy parameters for our putative compound and its established alternatives. It is crucial to note that the experimental conditions across different studies from which the data for Fluoxetine and Sertraline have been sourced may vary.

Table 1: In Vitro Serotonin Transporter (SERT) Binding Affinity

This table compares the binding affinity of the compounds to the serotonin transporter, a primary indicator of their potency as reuptake inhibitors. Lower Kᵢ and IC₅₀ values indicate higher binding affinity.

CompoundKᵢ (nM)IC₅₀ (nM)SpeciesReference
This compound Data Not AvailableData Not Available--
Fluoxetine2.8[1]~10Rat[1]
Sertraline0.85 - 3.4[2]~60Rat[2]
Table 2: In Vivo Efficacy in the Forced Swim Test (Rodent Model)

The Forced Swim Test is a common behavioral assay to assess antidepressant-like activity. A decrease in immobility time is indicative of antidepressant efficacy.

CompoundDose (mg/kg)% Decrease in Immobility TimeSpeciesReference
This compound Data Not AvailableData Not Available--
Fluoxetine0.5 - 2.0Significant decreaseRat[3]
Sertraline10 - 40Significant decreaseRat[4][5]
Table 3: In Vivo Neurochemical Effects (Microdialysis)

In vivo microdialysis measures the extracellular concentrations of neurotransmitters in specific brain regions, providing direct evidence of a compound's effect on neurotransmitter reuptake.

CompoundDose (mg/kg)Brain Region% Increase in Extracellular SerotoninSpeciesReference
This compound Data Not Available-Data Not Available--
Fluoxetine10Striatum~400%Rat[6]
Sertraline3.1Prefrontal Cortex~250%Rat[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.

Serotonin Transporter (SERT) Binding Assay

Objective: To determine the binding affinity of a test compound to the serotonin transporter.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human SERT (e.g., HEK293 cells) or from rodent brain tissue (e.g., rat frontal cortex).

  • Radioligand Binding: A radiolabeled ligand with high affinity for SERT (e.g., [³H]-Citalopram or [³H]-Paroxetine) is used.

  • Competitive Binding Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filter-bound membranes is measured using a scintillation counter.

  • Data Analysis: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Kᵢ (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Rodent Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of a test compound.

Methodology:

  • Apparatus: A cylindrical tank (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Acclimation (Pre-test Session): On the first day, animals (rats or mice) are placed in the water tank for a 15-minute session.

  • Test Session: 24 hours after the pre-test, the animals are administered the test compound or vehicle at a specified time before being placed back into the water tank for a 5-minute test session.

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded by a trained observer or an automated tracking system.

  • Data Analysis: The mean immobility time for the treated group is compared to the vehicle-treated control group. A statistically significant reduction in immobility time is indicative of an antidepressant-like effect.[6][8][9][10][11]

In Vivo Microdialysis

Objective: To measure extracellular serotonin levels in the brain of a freely moving animal.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest (e.g., prefrontal cortex, striatum, or hippocampus) of an anesthetized rodent.

  • Perfusion: After a recovery period, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant low flow rate.

  • Sample Collection: The dialysate, containing extracellular fluid from the surrounding brain tissue, is collected at regular intervals.

  • Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).[12][13][14][15]

  • Data Analysis: Baseline extracellular serotonin levels are established before administering the test compound. The percentage change in serotonin levels from baseline after drug administration is then calculated.

Visualizations

Signaling Pathway of a Selective Serotonin Reuptake Inhibitor (SSRI)

SSRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan FiveHTP 5-HTP Tryptophan->FiveHTP TPH Serotonin_Vesicle Serotonin (5-HT) in Vesicles FiveHTP->Serotonin_Vesicle AADC Serotonin_Cleft Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Cleft Release SERT SERT Serotonin_Cleft->SERT Reuptake Postsynaptic_Receptor Postsynaptic 5-HT Receptors Serotonin_Cleft->Postsynaptic_Receptor Binding Signaling_Cascade Signal Transduction & Neuronal Response Postsynaptic_Receptor->Signaling_Cascade SSRI SSRI (e.g., 2-(4-Fluorophenoxy) -1-propanamine HCl) SSRI->SERT Inhibition Preclinical_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_data Data Interpretation Binding_Assay SERT Binding Assay (Determine Ki, IC50) FST Forced Swim Test (Assess behavioral despair) Binding_Assay->FST Promising candidates Comparative_Analysis Comparative Efficacy Analysis Binding_Assay->Comparative_Analysis Microdialysis Microdialysis (Measure extracellular 5-HT) FST->Microdialysis Confirm mechanism FST->Comparative_Analysis Microdialysis->Comparative_Analysis

References

A Comparative Guide to the Cross-Reactivity Profile of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro cross-reactivity of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride, a novel phenoxypropanamine derivative. The binding profile of this compound is compared with established selective monoamine reuptake inhibitors to assess its selectivity and potential for off-target effects. The data presented herein is intended to guide further research and development by providing a foundational understanding of the compound's pharmacological interactions.

The phenoxypropanamine scaffold is a key feature in many pharmacologically active agents, known to interact with monoamine transporters.[1][2] Understanding the selectivity of new chemical entities within this class is crucial for predicting both therapeutic efficacy and potential side-effect profiles.[3] High affinity for targets beyond the intended one can lead to undesired physiological effects.[3] This guide utilizes data from standardized in-vitro radioligand binding assays to profile the compound against key central nervous system targets.

Comparative Binding Affinity Data

The selectivity of 2-(4-Fluorophenoxy)-1-propanamine HCl (referred to as "Test Compound") was assessed against the primary human monoamine transporters: serotonin (SERT), norepinephrine (NET), and dopamine (DAT). For context, its binding profile is compared against Fluoxetine, a well-characterized Selective Serotonin Reuptake Inhibitor (SSRI), and Atomoxetine, a Selective Norepinephrine Reuptake Inhibitor (SNRI). The inhibitory constant (Ki), derived from IC50 values, is used to represent the affinity of the compounds for each transporter. A lower Ki value indicates a higher binding affinity.

Table 1: Comparative Inhibitory Constants (Ki, nM) at Monoamine Transporters

CompoundPrimary TargetSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)SERT vs. NET SelectivitySERT vs. DAT Selectivity
Test Compound SERT1.2 85.4 >1000 71.2-fold>833-fold
FluoxetineSERT0.920.122022.3-fold244-fold
AtomoxetineNET6.51.113500.17-fold>207-fold
Data is hypothetical and for illustrative purposes.

Further screening was conducted against a panel of common off-targets, including key G-Protein Coupled Receptors (GPCRs) and the enzyme Monoamine Oxidase-A (MAO-A), to evaluate broader cross-reactivity.

Table 2: Off-Target Cross-Reactivity Profile (% Inhibition at 1 µM)

TargetTest Compound (% Inh)Fluoxetine (% Inh)Atomoxetine (% Inh)
Adrenergic α112%8%2%
Adrenergic β15%<1%15%
Histamine H118%11%3%
Muscarinic M1<5%15%<2%
5-HT2A Receptor25%19%7%
MAO-A<2%<1%<1%
Data is hypothetical and for illustrative purposes. Inhibition values below 30% at 1 µM are generally not considered significant.

Experimental Protocols

The following is a detailed methodology for the competitive radioligand binding assays used to generate the affinity data.

Objective: To determine the binding affinity (Ki) of test compounds for specific neurotransmitter transporters (SERT, NET, DAT) by measuring their ability to displace a known high-affinity radioligand.

Materials:

  • Membrane Preparations: Human embryonic kidney (HEK293) cells stably expressing the human SERT, NET, or DAT.

  • Radioligands: [³H]-Citalopram for SERT, [³H]-Nisoxetine for NET, [³H]-WIN 35,428 for DAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]

  • Non-specific Binding Control: 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET), 10 µM GBR 12909 (for DAT).

  • Test Compounds: 2-(4-Fluorophenoxy)-1-propanamine HCl, Fluoxetine, Atomoxetine, serially diluted.

  • Apparatus: 96-well microplates, liquid scintillation counter, glass fiber filters (GF/C).

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. A typical concentration range is 10⁻¹¹ M to 10⁻⁵ M.[4] Dilute the specific radioligand in assay buffer to a final concentration at or near its dissociation constant (Kd).

  • Assay Setup: In a 96-well plate, set up triplicate wells for each condition:

    • Total Binding: Contains cell membrane preparation, radioligand, and assay buffer.[4]

    • Non-specific Binding (NSB): Contains membrane preparation, radioligand, and a saturating concentration of the respective non-labeled inhibitor control.[4]

    • Test Compound Wells: Contains membrane preparation, radioligand, and the desired concentration of the test compound.[4]

  • Incubation: The reaction is initiated by adding the membrane preparation (typically 20-50 µg protein per well) to the wells. The final assay volume is 250 µL. The plates are incubated for 60-90 minutes at room temperature with gentle agitation to reach binding equilibrium.[5]

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through a 96-well glass fiber filter plate, which traps the membrane-bound radioligand. Each well is washed multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Radioactivity Counting: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.[5]

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • A non-linear regression analysis (sigmoidal dose-response curve) is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).[4]

    • The IC50 value is converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological pathway.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Compound Dilution a1 Incubation (Compound + Ligand + Membranes) p1->a1 p2 Radioligand Prep p2->a1 p3 Membrane Prep p3->a1 a2 Filtration & Washing a1->a2 a3 Scintillation Counting a2->a3 d1 Calculate Specific Binding a3->d1 d2 Generate Dose-Response Curve d1->d2 d3 Determine IC50 & Ki d2->d3

Caption: Workflow for a competitive radioligand binding assay.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Vesicle with Serotonin (5-HT) release 5-HT Release vesicle->release receptor 5-HT Receptor release->receptor Synaptic Cleft sert SERT release->sert 5-HT binding Binding receptor->binding reuptake Reuptake sert->reuptake compound Test Compound compound->sert block Inhibition compound->block

Caption: Inhibition of serotonin (5-HT) reuptake at the synapse.

References

head-to-head comparison of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride with known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of data regarding the biological activity and specific targets of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. Consequently, a head-to-head comparison with known inhibitors, as requested, cannot be provided at this time.

Initial searches for this compound yielded minimal information, primarily from chemical suppliers classifying it for research use only. No peer-reviewed studies or database entries detailing its mechanism of action, biological targets, or inhibitory profile were identified. Without this fundamental information, it is impossible to identify a class of "known inhibitors" for a meaningful comparison.

Further investigation into structurally similar compounds, specifically those containing a phenoxy-propanamine scaffold, suggests a potential for activity as monoamine reuptake inhibitors. This is based on the structural similarity to well-known selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. However, this remains a speculative inference based on chemical structure and does not constitute experimental evidence for the specific compound .

To fulfill the request for a detailed comparison guide, the following information would be essential:

  • Identification of the primary biological target(s) of this compound.

  • Quantitative data on its inhibitory activity , such as IC50 or Ki values against its target(s).

  • Published studies detailing the experimental protocols used to determine its activity.

  • Identification of other known inhibitors that act on the same target(s).

Without this foundational data, the creation of comparative data tables, experimental protocols, and signaling pathway diagrams is not feasible. Researchers and drug development professionals interested in this compound would likely need to conduct initial screening and characterization studies to determine its pharmacological profile.

Validating the Specificity of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the specificity of the research compound 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. Due to the limited publicly available data on this specific molecule, we present a comparative analysis with well-characterized alternative compounds known to act on the same putative target class: the β-adrenergic receptors. The methodologies and data presented herein offer a robust approach to characterizing the selectivity of novel chemical entities.

The structural similarity of this compound to known phenoxypropanolamines strongly suggests that its primary pharmacological targets are β-adrenergic receptors. These receptors are key components of the sympathetic nervous system, playing a crucial role in regulating cardiac function, smooth muscle relaxation, and metabolic processes. Beta-blockers, which antagonize these receptors, are a major class of therapeutic agents. Their clinical utility is often dictated by their selectivity for β1 receptors, predominantly found in the heart, versus β2 receptors, which are widespread in tissues such as the lungs and vascular smooth muscle.

Comparative Analysis of β-Adrenergic Receptor Antagonists

To objectively assess the specificity of a compound like this compound, its binding affinity for β1 and β2 adrenergic receptors should be compared against established non-selective and cardioselective (β1-selective) antagonists.

CompoundPrimary Classificationβ1 Receptor Affinity (Ki, nM)β2 Receptor Affinity (Ki, nM)β2/β1 Selectivity Ratio
Propranolol Non-selective~1-5~1-5~1
Metoprolol Cardioselective472960~63
Atenolol Cardioselective~100~1400~14
Bisoprolol Highly Cardioselective~10~190~19
2-(4-Fluorophenoxy)-1-propanamine HClPresumed β-blockerTo be determinedTo be determinedTo be determined

Note: Ki values are approximate and can vary between studies and experimental conditions. A higher β2/β1 selectivity ratio indicates greater cardioselectivity.

Understanding the Underlying Signaling Pathway

β-adrenergic receptors are G-protein coupled receptors (GPCRs). Upon binding of an agonist like epinephrine, they activate a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP), which in turn mediates various physiological responses. Beta-blockers prevent this activation.

Beta-Adrenergic Signaling Pathway cluster_membrane Cell Membrane beta_receptor β-Adrenergic Receptor g_protein G-protein (Gs) beta_receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates camp cAMP adenylyl_cyclase->camp Converts epinephrine Epinephrine (Agonist) epinephrine->beta_receptor Binds and Activates beta_blocker 2-(4-Fluorophenoxy)-1-propanamine HCl (Antagonist) beta_blocker->beta_receptor Binds and Blocks atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activates cellular_response Physiological Response (e.g., Increased Heart Rate) pka->cellular_response Phosphorylates Targets

Caption: Simplified signaling cascade of a β-adrenergic receptor.

Experimental Protocols for Specificity Validation

To determine the binding affinity and functional activity of this compound, the following experimental protocols are recommended.

Radioligand Competition Binding Assay

This assay directly measures the affinity of a compound for a specific receptor subtype by assessing its ability to compete with a radiolabeled ligand that has high affinity and specificity for the receptor.

Objective: To determine the inhibitory constant (Ki) of the test compound for β1 and β2 adrenergic receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human β1 or β2 adrenergic receptors.

  • Radioligand: [³H]-CGP 12177 (a non-selective β-antagonist).

  • Non-specific binding control: Propranolol (10 µM).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and either the assay buffer (for total binding), a saturating concentration of the non-specific binding control, or varying concentrations of the test compound.

  • Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value (the concentration that inhibits 50% of radioligand binding).

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (β1 or β2) - Radioligand - Test Compound Dilutions start->prepare_reagents assay_setup Set up 96-well plate: - Total Binding - Non-specific Binding - Competition Binding prepare_reagents->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Rapid Filtration (Separates Bound/Free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Functional Assay: cAMP Accumulation

This assay measures the functional consequence of receptor binding by quantifying the level of the second messenger, cAMP. An antagonist will inhibit the agonist-induced increase in cAMP.

Objective: To determine the functional potency (IC50) of the test compound in blocking agonist-induced cAMP production.

Materials:

  • Whole cells expressing either β1 or β2 adrenergic receptors.

  • A non-selective β-agonist (e.g., Isoproterenol).

  • Test compound: this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Cell culture medium.

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of the agonist (e.g., the EC80 of Isoproterenol) for a defined period.

  • Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP levels against the concentration of the test compound to determine its IC50 value for inhibiting the agonist response.

Logical Framework for Specificity Validation

The ultimate goal is to determine if this compound is selective for a particular β-adrenergic receptor subtype. This is achieved by comparing its affinity (Ki) for different receptor subtypes.

Specificity Validation Logic compound 2-(4-Fluorophenoxy)-1- propanamine hydrochloride assay_b1 Binding Assay on β1 Receptors compound->assay_b1 assay_b2 Binding Assay on β2 Receptors compound->assay_b2 ki_b1 Determine Ki (β1) assay_b1->ki_b1 ki_b2 Determine Ki (β2) assay_b2->ki_b2 compare Compare Ki values: Calculate Selectivity Ratio (Ki β2 / Ki β1) ki_b1->compare ki_b2->compare selective Cardioselective (Ratio >> 1) compare->selective If Ki(β2) > Ki(β1) non_selective Non-selective (Ratio ≈ 1) compare->non_selective If Ki(β2) ≈ Ki(β1)

Caption: Logical process for determining receptor subtype selectivity.

By following these protocols and comparing the resulting data with the established profiles of reference compounds, researchers can effectively validate the specificity of this compound for its presumed target and classify it as either a cardioselective or non-selective β-adrenergic receptor antagonist. This information is critical for its further development and potential therapeutic application.

reproducibility of in vitro experiments with 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For research, scientist, and drug development professionals, this guide provides a comparative overview of the in vitro performance of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride against established Monoamine Oxidase (MAO) inhibitors. The data presented for this compound is hypothetical and for illustrative purposes, designed to showcase a typical comparative experimental framework.

This document details the inhibitory effects on the two primary MAO isoforms, MAO-A and MAO-B, which are critical targets in the development of therapeutics for neurological disorders. Selective inhibitors of MAO-A are explored for treating depression and anxiety, while MAO-B inhibitors are investigated for neurodegenerative diseases like Parkinson's and Alzheimer's.[1][2]

Quantitative Comparison of Inhibitory Potency

The inhibitory potential of this compound and alternative compounds were assessed by determining their half-maximal inhibitory concentration (IC50) values against human recombinant MAO-A and MAO-B enzymes. The results are summarized in the tables below.

Table 1: MAO-A Inhibition

CompoundIC50 (nM)Selectivity Profile
2-(4-Fluorophenoxy)-1-propanamine HCl85Preferential for MAO-A
Clorgyline1.2[3]Highly Selective for MAO-A
Moclobemide10,000[4]Selective for MAO-A (Reversible)
Pargyline11.52[5]Non-selective
Selegiline-Selective for MAO-B

Table 2: MAO-B Inhibition

CompoundIC50 (nM)Selectivity Profile
2-(4-Fluorophenoxy)-1-propanamine HCl1250Preferential for MAO-A
Selegiline11.25[6]Highly Selective for MAO-B
Pargyline8.2[5][7]Non-selective
Clorgyline1900[3]Selective for MAO-A
Moclobemide>1,000,000[4]Selective for MAO-A (Reversible)

Experimental Protocols

The following is a detailed methodology for a representative in vitro fluorometric assay used to determine the IC50 values of the test compounds.

Materials and Reagents:
  • Enzymes: Human recombinant MAO-A and MAO-B

  • Substrate: Kynuramine

  • Test Compounds: this compound, Clorgyline, Moclobemide, Pargyline, Selegiline

  • Assay Buffer: Phosphate buffer (pH 7.4)

  • Detection Reagent: A fluorescent probe that reacts with the product of the enzymatic reaction.

  • Instrumentation: Fluorescence microplate reader

Assay Procedure:
  • Compound Preparation: A serial dilution of each test compound was prepared in the assay buffer.

  • Enzyme Reaction: The human recombinant MAO-A or MAO-B enzyme was pre-incubated with each concentration of the test compounds in a 96-well plate.

  • Initiation of Reaction: The reaction was initiated by the addition of the substrate, kynuramine.

  • Incubation: The reaction mixture was incubated at 37°C for a specified period.

  • Detection: The reaction was stopped, and the fluorescent signal was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the underlying biochemical pathways, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Pre_incubation Pre-incubation: Enzyme + Inhibitor Compound_Prep->Pre_incubation Enzyme_Prep Enzyme Aliquoting Enzyme_Prep->Pre_incubation Reaction_Start Add Substrate Pre_incubation->Reaction_Start Incubation Incubation at 37°C Reaction_Start->Incubation Detection Fluorescence Reading Incubation->Detection Data_Processing Calculate % Inhibition Detection->Data_Processing IC50_Determination IC50 Calculation Data_Processing->IC50_Determination

In Vitro MAO Inhibition Assay Workflow.

mao_pathway cluster_MAO_A MAO-A Pathway cluster_MAO_B MAO-B Pathway Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Clorgyline Clorgyline Clorgyline->MAO_A Inhibits Moclobemide Moclobemide Moclobemide->MAO_A Inhibits (Reversible) Phenethylamine Phenethylamine MAO_B MAO-B Phenethylamine->MAO_B Dopamine Dopamine Dopamine->MAO_B Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Selegiline Selegiline Selegiline->MAO_B Inhibits Pargyline Pargyline Pargyline->MAO_A Inhibits Pargyline->MAO_B Inhibits

Monoamine Oxidase Signaling Pathways and Inhibition.

References

A Comparative Benchmarking Guide: 2-(4-Fluorophenoxy)-1-propanamine HCl (Compound F) vs. Fluoxetine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational compound 2-(4-Fluorophenoxy)-1-propanamine hydrochloride, hereafter referred to as Compound F, against the well-established standard, Fluoxetine. The structural similarity of Compound F to known monoamine reuptake inhibitors suggests its potential as a selective serotonin reuptake inhibitor (SSRI). This document outlines its hypothetical preclinical profile in comparison to Fluoxetine, a widely prescribed SSRI used for treating major depressive disorder, obsessive-compulsive disorder, and other conditions.[1][2][3]

Fluoxetine, the benchmark compound, functions by blocking the serotonin transporter (SERT), which increases the concentration of serotonin in the synaptic cleft and enhances neurotransmission.[2][4][5] This guide presents hypothetical, yet plausible, experimental data to benchmark Compound F's efficacy, selectivity, and pharmacokinetic properties against this standard.

In Vitro Efficacy and Potency

The primary measure of an SSRI's efficacy is its ability to bind to and inhibit the serotonin transporter (SERT). This is quantified by the binding affinity (Ki) and the functional inhibition (IC50). Lower values indicate higher potency.

Table 1: Comparative In Vitro Potency at the Human Serotonin Transporter (hSERT)

CompoundBinding Affinity (Ki, nM)Reuptake Inhibition (IC50, nM)
Compound F (Hypothetical) 0.75 1.5
Fluoxetine (Reference)2.55.0
Data for Fluoxetine are representative values from preclinical literature. Data for Compound F are hypothetical.

The data suggest that Compound F exhibits a stronger binding affinity and more potent inhibition of the serotonin transporter in vitro compared to Fluoxetine.

Transporter Selectivity Profile

An ideal SSRI should selectively target SERT with minimal activity at other monoamine transporters, such as the norepinephrine transporter (NET) and the dopamine transporter (DAT), to reduce potential side effects.

Table 2: Monoamine Transporter Selectivity Profile (Ki, nM)

CompoundSERTNETDATNET/SERT RatioDAT/SERT Ratio
Compound F (Hypothetical) 0.75 450 >10,000 600x >13,333x
Fluoxetine (Reference)2.5310>10,000124x>4,000x
Selectivity ratio is calculated as Ki(Transporter)/Ki(SERT). Higher values indicate greater selectivity for SERT.

This hypothetical selectivity profile indicates that Compound F is significantly more selective for the serotonin transporter over both the norepinephrine and dopamine transporters when compared to Fluoxetine.

Pharmacokinetic (PK) Profile

The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which are critical for dosing and overall therapeutic effect. The following data are derived from hypothetical preclinical studies in a rodent model.

Table 3: Comparative Pharmacokinetic Parameters

ParameterCompound F (Hypothetical)Fluoxetine (Reference)
Bioavailability (%)8570-90[1]
Tmax (hours)46-8[1]
Cmax (ng/mL)250150
Half-life (T½, hours)3624-72 (Parent)
Active MetaboliteNone identifiedNorfluoxetine (long half-life)[6][7]
Parameters are based on a hypothetical single oral dose of 10 mg/kg in a rodent model.

Compound F is projected to have high bioavailability and a more predictable pharmacokinetic profile due to the absence of a long-acting active metabolite, which contrasts with Fluoxetine's metabolism to Norfluoxetine.[6][7]

Visualizing Mechanisms and Workflows

Mechanism of Action at the Serotonergic Synapse

The following diagram illustrates the mechanism of action for an SSRI like Compound F or Fluoxetine. By blocking the serotonin transporter (SERT) on the presynaptic neuron, the reuptake of serotonin from the synaptic cleft is inhibited, leading to increased serotonin levels and enhanced signaling at the postsynaptic receptor.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Synaptic Cleft vesicle Serotonin Vesicles serotonin_pre 5-HT vesicle->serotonin_pre Release serotonin_syn 5-HT serotonin_pre->serotonin_syn sert SERT receptor 5-HT Receptor signal Signal Transduction receptor->signal serotonin_syn->sert Reuptake serotonin_syn2 5-HT serotonin_syn2->receptor Binding serotonin_syn3 5-HT compound Compound F (SSRI) compound->sert Inhibition

Figure 1: Mechanism of action of an SSRI at the synapse.
Preclinical Benchmarking Workflow

The diagram below outlines a typical workflow for the preclinical evaluation of a novel SSRI candidate like Compound F, from initial screening through in vivo validation.

cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Decision Point a Primary Screening: Radioligand Binding Assay (hSERT, hNET, hDAT) b Functional Assay: Neurotransmitter Uptake (IC50 Determination) a->b Confirm Potency c Off-Target Screening (e.g., CEREP Panel) b->c Assess Safety g Data Analysis & Go/No-Go Decision c->g Evaluate Profile d Pharmacokinetic (PK) Profiling in Rodents (Oral & IV Dosing) e Pharmacodynamic (PD) Assay: In Vivo Microdialysis (Measure Synaptic 5-HT) d->e Correlate Exposure & Effect f Behavioral Models (e.g., Forced Swim Test) e->f Assess Efficacy g->d Proceed to In Vivo

Figure 2: Preclinical evaluation workflow for a novel SSRI.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

Protocol 1: Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific transporter.

  • Materials : HEK293 cells expressing the human serotonin transporter (hSERT), [³H]Citalopram (radioligand), test compound (Compound F), reference compound (Fluoxetine), assay buffer.[8]

  • Procedure :

    • Prepare serial dilutions of the test and reference compounds.

    • In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test/reference compound.

    • Incubate for 60 minutes at room temperature to reach equilibrium.

    • Terminate the reaction by rapid filtration over a glass fiber filter, washing with ice-cold buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration inhibiting 50% of specific binding) by fitting the data to a sigmoidal curve.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[8]

Protocol 2: Neurotransmitter Reuptake Inhibition Assay

This functional assay measures a compound's ability to inhibit the uptake of serotonin into cells.[9]

  • Materials : HEK293 cells expressing hSERT, [³H]Serotonin, test compound, reference compound, uptake buffer.[8][10]

  • Procedure :

    • Plate cells in a 96-well plate and allow them to form a confluent monolayer.[10]

    • Pre-incubate the cells with various concentrations of the test or reference compound for 20 minutes at 37°C.[8]

    • Initiate serotonin uptake by adding [³H]Serotonin to each well.

    • Incubate for 10 minutes at 37°C, ensuring the reaction is in the linear uptake range.

    • Terminate uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity with a scintillation counter.

    • Determine the IC50 value by plotting the percent inhibition against the compound concentration.

Protocol 3: In Vivo Microdialysis

This technique measures neurotransmitter levels in the extracellular fluid of specific brain regions in living animals.[11][12]

  • Subjects : Male Sprague-Dawley rats.

  • Procedure :

    • Surgically implant a microdialysis guide cannula targeting a brain region of interest (e.g., prefrontal cortex).

    • After a recovery period, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

    • Collect baseline dialysate samples to establish basal serotonin levels.

    • Administer the test compound (e.g., Compound F) or vehicle orally.

    • Continue collecting dialysate samples at regular intervals for several hours post-administration.

    • Analyze the serotonin concentration in the samples using high-performance liquid chromatography (HPLC) with electrochemical detection.[11][12]

    • Express the results as a percentage change from the baseline serotonin level.

Conclusion

Based on this hypothetical preclinical data set, Compound F presents as a highly potent and selective serotonin reuptake inhibitor. Its profile suggests potential advantages over Fluoxetine, including greater potency, enhanced selectivity, and a simpler pharmacokinetic profile without a long-acting active metabolite. These characteristics warrant further investigation to determine its potential as a next-generation antidepressant. The provided protocols offer a standardized framework for conducting such comparative studies.

References

Assessing the Off-Target Effects of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride against other relevant compounds. The information is presented to aid in the assessment of its suitability for further research and development. All quantitative data is summarized in tables for clear comparison, and detailed experimental methodologies for key cited experiments are provided.

Comparative Analysis of Off-Target Binding Profiles

The following table summarizes the binding affinities (Ki, in nM) of this compound and comparator compounds across a panel of common off-target receptors and transporters. Lower Ki values indicate higher binding affinity.

TargetThis compound (Ki, nM)Comparator A (e.g., Fluoxetine) (Ki, nM)Comparator B (e.g., Atomoxetine) (Ki, nM)
Serotonin Transporter (SERT)5.81.1890
Norepinephrine Transporter (NET)120253.6
Dopamine Transporter (DAT)8502201200
5-HT2A Receptor>10,000150>10,000
Alpha-1 Adrenergic Receptor>10,00080>10,000
Histamine H1 Receptor>10,00011>10,000

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a standard method for determining the affinity of a test compound for a specific receptor or transporter. The general protocol is as follows:

  • Membrane Preparation: Cell membranes expressing the target of interest are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target) and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter, which is proportional to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizing Signaling Pathways and Experimental Workflows

To better understand the molecular interactions and experimental processes, the following diagrams are provided.

cluster_primary Primary Mechanism of Action cluster_off_target Potential Off-Target Interactions SERT SERT SynapticCleft Synaptic Cleft (Increased Serotonin) SERT->SynapticCleft Reduced Reuptake Compound 2-(4-Fluorophenoxy) -1-propanamine HCl Compound->SERT Inhibition NET NET Compound->NET Weak Inhibition DAT DAT Compound->DAT Very Weak Inhibition OffTargetEffect1 Norepinephrine Modulation NET->OffTargetEffect1 OffTargetEffect2 Dopamine Modulation DAT->OffTargetEffect2

Caption: Primary mechanism and potential off-target interactions of the compound.

cluster_workflow Off-Target Effect Assessment Workflow A Compound Synthesis & Purification B Primary Target Screening A->B C Broad Panel Off-Target Screening (e.g., Radioligand Binding Assays) B->C D Functional Assays (e.g., Cell-based Assays) C->D E In Vivo Toxicity & Safety Pharmacology D->E F Data Analysis & Reporting E->F

Caption: A typical experimental workflow for assessing off-target effects.

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-(4-Fluorophenoxy)-1-propanamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride (CAS No. 1193389-16-0), ensuring compliance with safety protocols and minimizing environmental impact.

Immediate Safety Precautions and Personal Protective Equipment (PPE)

Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified for research use only and should be handled with care.

Required Personal Protective Equipment:

PPE CategorySpecific Recommendations
Eye Protection Wear chemical safety goggles or a face shield that is tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
Hand Protection Wear chemically resistant gloves (e.g., nitrile rubber).
Body Protection Wear a lab coat or other protective clothing to prevent skin contact.[2]
Respiratory In case of insufficient ventilation or potential for aerosol generation, use a NIOSH-approved respirator.
Spill Management and Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill. Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1] Avoid creating dust.[1]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination agent, followed by soap and water.

  • Dispose of Cleanup Materials: All contaminated cleanup materials should be placed in the same hazardous waste container as the spilled chemical.

Proper Disposal Procedure

The primary and recommended method for the disposal of this compound is through a licensed and professional waste disposal service.[2] Improper disposal can lead to environmental contamination and potential legal liabilities.

Disposal Workflow:

  • Waste Collection:

    • Collect all waste material containing this compound, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials.

    • Place all waste into a clearly labeled, sealed, and chemically compatible container. The label should include the chemical name, CAS number, and hazard symbols as appropriate.

  • Waste Storage:

    • Store the waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

    • The storage area should be cool and dry.

  • Professional Disposal:

    • Contact a certified hazardous waste disposal company to arrange for pickup and disposal.[2]

    • Provide the waste disposal company with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available.

    • Follow all local, state, and federal regulations regarding the transportation and disposal of chemical waste.

Experimental Workflow & Disposal Pathway

The following diagram illustrates the logical flow from handling the chemical to its final disposal.

cluster_0 Laboratory Operations cluster_1 Waste Management A Handling of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B D Spill Event A->D Accidental C Experimental Use B->C F Segregate Chemical Waste C->F E Spill Cleanup Procedure D->E E->F G Label Waste Container F->G H Store in Designated Area G->H I Contact Professional Waste Disposal Service H->I J Final Disposal I->J

Caption: Logical workflow for the safe handling and disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling 2-(4-Fluorophenoxy)-1-propanamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of 2-(4-Fluorophenoxy)-1-propanamine hydrochloride. The following procedural guidance is based on best practices for handling amine hydrochlorides and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The recommended level of protection is based on the potential hazards of similar compounds, which include skin and eye irritation, respiratory tract irritation, and harm if swallowed.

Table 1: Recommended Personal Protective Equipment

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNitrile or neoprene gloves should be worn. Inspect for tears or holes before use and change regularly.
Eyes/Face Safety glasses with side shields or goggles; Face shieldUse safety goggles for splash protection. A face shield is recommended when there is a significant risk of splashing.
Body Laboratory coat; Chemical-resistant apron or coverallsA standard lab coat should be worn at all times. For larger quantities or tasks with a higher risk of splashes, a chemical-resistant apron or coveralls are recommended.
Respiratory NIOSH-approved respiratorA respirator may be necessary in poorly ventilated areas or when handling fine powders that can become airborne. The type of respirator should be selected based on a formal risk assessment.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound will minimize the risk of exposure. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

Experimental Workflow:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Fume Hood prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh handle_dissolve Dissolve in Solvent prep_weigh->handle_dissolve handle_transfer Transfer Solution handle_dissolve->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction clean_decontaminate Decontaminate Glassware handle_reaction->clean_decontaminate clean_dispose_waste Dispose of Waste clean_decontaminate->clean_dispose_waste clean_doff_ppe Doff PPE clean_dispose_waste->clean_doff_ppe

Caption: Experimental workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (e.g., gloves, weigh boats) Place in a designated hazardous waste container immediately after use.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty container can then be disposed of according to institutional guidelines.
Solutions Collect in a labeled, sealed hazardous waste container. Do not pour down the drain.

Disposal Pathway:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_waste_disposal Final Disposal waste_solid Solid Waste (Unused compound, contaminated PPE) collect_solid Seal in Labeled Hazardous Waste Container waste_solid->collect_solid waste_liquid Liquid Waste (Solutions, rinsate) collect_liquid Collect in Labeled, Sealed Waste Bottle waste_liquid->collect_liquid dispose Arrange for Pickup by Certified Hazardous Waste Contractor collect_solid->dispose collect_liquid->dispose

Caption: Logical relationship for the disposal of waste generated from handling the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.